PKZ18
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H26N2O3S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1 |
Clave InChI |
HWHYSSATNZEECJ-VSZNYVQBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of PKZ18 in Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. PKZ18 and its analogs represent a promising new class of antibiotics that specifically target Gram-positive bacteria, including formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Unlike many conventional antibiotics that target protein synthesis or cell wall construction, this compound employs a unique strategy by targeting RNA-mediated gene regulation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Targeting the T-box Riboswitch
This compound's antibacterial activity stems from its ability to disrupt a crucial gene regulatory mechanism in Gram-positive bacteria known as the T-box riboswitch.[1][2] Riboswitches are structured non-coding RNA elements located in the 5' untranslated region (UTR) of messenger RNA (mRNA) that regulate the expression of downstream genes in response to binding specific ligands.[1] The T-box system, in particular, controls the expression of essential genes involved in amino acid metabolism and transport, including aminoacyl-tRNA synthetase genes.[3][4]
The T-box mechanism functions as a sensor for the aminoacylation status of transfer RNA (tRNA). When a specific uncharged tRNA binds to the T-box leader RNA, it stabilizes an antiterminator hairpin structure.[1][5] This conformation allows transcription of the downstream gene to proceed. Conversely, when the cognate tRNA is aminoacylated (charged), it cannot stabilize the antiterminator, leading to the formation of a more stable terminator hairpin, which prematurely halts transcription.[2][5]
This compound selectively targets a highly conserved region within the T-box structure called the specifier loop of Stem I.[1][6] By binding to this site, this compound prevents the crucial codon-anticodon interaction between the tRNA and the mRNA.[6][7] This interference destabilizes the antiterminator conformation, favoring the formation of the terminator hairpin and thereby repressing the expression of multiple essential genes simultaneously.[5][8] This multi-target approach, affecting 6 to 20 genes depending on the bacterial strain, is a key advantage of this compound, as it significantly lowers the probability of resistance development.[3]
A notable analog, this compound-22, has demonstrated enhanced antibacterial activity and reduced cytotoxicity compared to the parent compound.[8]
Signaling Pathway: The T-box Regulatory Mechanism
The following diagram illustrates the T-box riboswitch mechanism and the inhibitory action of this compound.
Caption: The T-box riboswitch mechanism and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the antibacterial activity, cytotoxicity, and resistance frequency of this compound and its analog, this compound-22.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and this compound-22 against Gram-positive Bacteria
| Compound | Bacterium | MIC (µg/mL) |
| This compound | Most Gram-positive bacteria | 32-64[6] |
| This compound-22 | Bacillus subtilis | 64[8] |
| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 64[8] |
Table 2: Cytotoxicity of this compound and this compound-22
| Compound | Cell Line | Assay | Metric | Value |
| This compound | Eukaryotic cells | Cytotoxicity Assay | - | Moderately cytotoxic at MIC[8] |
| This compound-22 | Human cells in culture | Cytotoxicity Assay | - | Toxic at 2- to 4-fold higher concentrations than MIC[8] |
Table 3: Resistance Frequency of this compound-22
| Bacterium | Antibiotic | Resistance Frequency |
| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound-22 | 5.6 x 10-12[3][8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gentamicin | 1.6 x 10-7[8] |
Table 4: Synergistic Activity of this compound Analogs with Aminoglycosides
| This compound Analog | Aminoglycoside | Fold Increase in Efficacy |
| This compound-22 | Multiple aminoglycosides | Up to 8-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols and may require optimization for specific laboratory conditions.
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the antibacterial properties of a compound like this compound.
Caption: A general experimental workflow for antimicrobial compound evaluation.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Streak the Gram-positive bacterial strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 105 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., A549 human lung carcinoma cells).
-
Cell Culture:
-
Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
RNA Sequencing Analysis
This protocol outlines the steps for analyzing the transcriptomic changes in MRSA upon treatment with this compound-22.
-
Bacterial Culture and Treatment:
-
Grow MRSA to mid-log phase and treat with a sub-inhibitory concentration of this compound-22 for a defined period.
-
Include an untreated control.
-
-
RNA Extraction:
-
Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit with a DNase treatment step to remove contaminating DNA.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct cDNA libraries from the rRNA-depleted RNA.
-
Perform high-throughput sequencing of the cDNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the MRSA reference genome.
-
Quantify the expression levels of all genes.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound-22 treatment, with a focus on T-box regulated genes.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the results of RNA sequencing and quantifying the expression of specific T-box regulated genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and untreated bacterial cultures as described for RNA sequencing.
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random primers.
-
-
Primer Design:
-
Design and validate specific primers for the target T-box regulated genes and a housekeeping gene (for normalization).
-
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reactions using a suitable master mix, the designed primers, and the synthesized cDNA.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes in the treated samples compared to the untreated controls using the ΔΔCt method, normalized to the housekeeping gene.
-
Synergy Assay (Checkerboard Method)
This protocol is for assessing the synergistic effect of this compound analogs with aminoglycoside antibiotics.
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound analog along the x-axis and the aminoglycoside along the y-axis.
-
-
Inoculation:
-
Add a standardized bacterial inoculum (e.g., MRSA at 5 x 105 CFU/mL) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).
-
Interpret the results as follows: Synergy (FIC index ≤ 0.5), Additive (0.5 < FIC index ≤ 1), Indifference (1 < FIC index ≤ 4), or Antagonism (FIC index > 4).
-
Conclusion
This compound and its derivatives represent a significant advancement in the quest for novel antibiotics against Gram-positive pathogens. Their unique mechanism of action, which involves the targeted disruption of the T-box riboswitch, offers a multi-pronged attack on essential bacterial metabolic pathways, thereby minimizing the likelihood of resistance development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this promising class of antimicrobial agents. The synergistic potential with existing antibiotics like aminoglycosides further enhances their therapeutic promise, offering new avenues for combination therapies to combat multidrug-resistant infections. Continued investigation into the structure-activity relationships and pharmacokinetic properties of this compound analogs will be crucial in translating this innovative scientific discovery into a clinically effective therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthresearch.org [healthresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
T-box Riboswitch: A Prime Target for the Novel Antibiotic PKZ18
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The T-box riboswitch, a highly conserved regulatory RNA element in Gram-positive bacteria, represents a promising and underexploited target for new antibiotics. This technical guide provides a comprehensive overview of the T-box riboswitch and the inhibitory action of PKZ18, a novel small molecule that targets this regulatory system.
The T-box Riboswitch: A Master Regulator of Amino Acid Metabolism
Found predominantly in Firmicutes, a phylum of Gram-positive bacteria, the T-box riboswitch is a cis-acting regulatory element located in the 5' untranslated region (5'-UTR) of mRNAs.[1][2][3] It plays a crucial role in regulating the expression of genes involved in amino acid metabolism, including aminoacyl-tRNA synthetases and amino acid biosynthesis and transport proteins.[4] The T-box riboswitch functions by directly sensing the aminoacylation state of transfer RNA (tRNA), thereby monitoring the availability of amino acids for protein synthesis.[1]
The regulatory mechanism of the T-box riboswitch is contingent on the formation of one of two mutually exclusive RNA secondary structures: an antiterminator or a terminator hairpin. In conditions of amino acid starvation, an abundance of uncharged tRNA exists. A specific uncharged tRNA binds to the T-box riboswitch, stabilizing the antiterminator structure and allowing transcription of the downstream gene to proceed. Conversely, when amino acids are plentiful, the corresponding tRNAs are charged. Charged tRNAs are unable to stabilize the antiterminator, leading to the formation of the more thermodynamically stable terminator hairpin, which prematurely halts transcription.
The interaction between the tRNA and the T-box riboswitch is highly specific and involves two key recognition points:
-
Codon-Anticodon Pairing: The anticodon of the tRNA base-pairs with a "specifier sequence" located in a loop of Stem I of the riboswitch.
-
Acceptor End Interaction: The uncharged NCCA-3' end of the tRNA interacts with a conserved bulge in the antiterminator hairpin.
This compound: A Targeted Inhibitor of T-box Riboswitch Function
This compound is a novel antibiotic that has been identified as a potent inhibitor of T-box riboswitch function. It selectively targets the Stem I specifier loop in Gram-positive bacteria, thereby preventing the crucial codon-anticodon interaction required for tRNA binding. By blocking this interaction, this compound effectively prevents the stabilization of the antiterminator structure, leading to the formation of the terminator hairpin and the subsequent termination of transcription for essential genes. This targeted disruption of multiple genes essential for amino acid metabolism makes this compound a promising candidate for combating Gram-positive pathogens.
A significant advantage of this compound is its low propensity for resistance development. To develop resistance, a bacterium would need to acquire simultaneous mutations in the multiple T-box-regulated genes targeted by this compound, a statistically improbable event.
Quantitative Data: this compound and its Analogs
The following table summarizes the available quantitative data for this compound and its more potent analog, this compound-22.
| Compound | Target | Assay | Value | Organism(s) | Reference(s) |
| This compound | T-box Riboswitch | Minimum Inhibitory Concentration (MIC) | 32-64 µg/mL | Most Gram-positive bacteria | |
| This compound | B. subtilis glyQS and tyrS T-box Stem I constructs | UV Thermodynamics | Low micromolar dissociation constants | Bacillus subtilis | |
| This compound-22 | T-box Riboswitch | Biofilm Inhibition | >7-fold more efficacious than vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | |
| This compound-22 | T-box Riboswitch | Biofilm Inhibition | 10-fold more potent than vancomycin | Staphylococcus aureus |
Key Experimental Protocols
In Vitro Transcription Antitermination Assay
This assay is used to directly assess the ability of a compound to interfere with the antitermination function of the T-box riboswitch.
Methodology:
-
Template Preparation: A DNA template is generated via PCR. This template contains a promoter (e.g., T7), the T-box riboswitch leader sequence, and a portion of the downstream coding sequence.
-
Transcription Initiation: The transcription reaction is initiated in the absence of one nucleotide (e.g., GTP) to synchronize the RNA polymerase at a specific point before the terminator sequence. The reaction includes [α-³²P] UTP for radiolabeling the transcripts.
-
Elongation and Termination: The stalled transcription complexes are then chased by adding all four NTPs, along with the test compound (e.g., this compound) and either charged or uncharged tRNA.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The relative amounts of the full-length "readthrough" transcript and the prematurely terminated transcript are quantified to determine the effect of the compound on antitermination.
UV Thermodynamics for Binding Analysis
This method is employed to confirm the binding of a small molecule to the target RNA and to determine binding constants.
Methodology:
-
RNA Preparation: Chemically synthesized RNA constructs corresponding to the target region of the T-box riboswitch (e.g., the Stem I specifier loop) are used.
-
Spectroscopic Measurement: The UV absorbance of the RNA is monitored as a function of temperature to generate a melting curve. This is done in the presence and absence of the test compound.
-
Data Analysis: A change in the melting temperature (Tm) upon the addition of the compound indicates binding. Thermodynamic parameters, including the dissociation constant (Kd), can be calculated from the changes in the melting curves.
RNA Sequencing (RNA-Seq)
RNA-Seq is utilized to understand the global effects of a compound on gene expression within the target organism.
Methodology:
-
Bacterial Culture and Treatment: The target bacterium (e.g., MRSA) is cultured to a specific growth phase and then treated with the test compound (e.g., this compound-22) at a defined concentration. An untreated culture serves as a control.
-
RNA Extraction and Library Preparation: Total RNA is extracted from both treated and untreated cells. The RNA is then processed to generate a cDNA library suitable for sequencing.
-
Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the bacterial genome. The differential expression of genes between the treated and untreated samples is then determined. This allows for the identification of specific pathways and genes affected by the compound, confirming the on-target activity of this compound on T-box regulated genes.
Visualizing the Molecular Interactions and Workflows
T-box Riboswitch Regulatory Mechanism
Caption: The regulatory mechanism of the T-box riboswitch.
This compound Mechanism of Action
Caption: The inhibitory mechanism of this compound on the T-box riboswitch.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the evaluation of this compound as a T-box riboswitch inhibitor.
References
- 1. Structure and mechanism of the T-box riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. T-box leader - Wikipedia [en.wikipedia.org]
PKZ18: A New Frontier in Antibiotic Development by Targeting Riboswitch-Mediated Gene Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. PKZ18 and its analogs represent a promising new class of antibiotics that target a unique and previously unexploited bacterial vulnerability: the T-box riboswitch. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a forward-looking perspective on its potential in the future of antibiotic development.
Executive Summary
This compound is a novel small-molecule antibiotic that exhibits potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action involves the targeting of the T-box riboswitch, a highly conserved RNA regulatory element that controls the expression of essential genes, primarily those involved in amino acid metabolism. By binding to the T-box, this compound disrupts the normal regulatory function, leading to the simultaneous downregulation of multiple critical genes. This multi-target approach is believed to be a key factor in the remarkably low frequency of resistance development observed with this compound and its analogs. Preclinical data indicates that this compound and its improved analog, this compound-22, are effective against biofilms and demonstrate synergistic activity with existing antibiotics, highlighting their potential as both standalone and combination therapies. While still in the preclinical phase of development, the this compound class of compounds represents a significant advancement in the fight against antibiotic resistance.
Mechanism of Action: The T-box Riboswitch
The primary target of this compound is the T-box riboswitch, a non-coding RNA element found in the 5' untranslated region (5'-UTR) of many essential genes in Gram-positive bacteria.[1][2][3] The T-box mechanism allows the bacterium to sense the availability of amino acids by directly binding to specific transfer RNAs (tRNAs).
When an uncharged tRNA (one that is not carrying its cognate amino acid) binds to the T-box, it induces a conformational change in the mRNA leader sequence, forming an antiterminator structure. This allows RNA polymerase to continue transcription of the downstream gene, leading to the synthesis of proteins required for amino acid biosynthesis or transport. Conversely, when the corresponding aminoacylated tRNA is abundant, it does not stabilize the antiterminator structure, leading to the formation of a terminator hairpin and premature transcription termination.
This compound and its analogs function by binding to a highly conserved region of the T-box known as the "specifier loop" within Stem I.[4][5] This binding event prevents the codon-anticodon interaction required for tRNA binding, thereby disrupting the entire regulatory mechanism. This leads to the termination of transcription for multiple essential genes, ultimately inhibiting bacterial growth. The analog this compound-22 has been shown to affect the expression of 8 out of 12 T-box controlled genes in MRSA.
Figure 1: T-box riboswitch signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs based on available preclinical studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Most Gram-positive bacteria | 32-64 | |
| Bacillus subtilis | 32 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | |
| Enterococcus faecalis | >32 (partial inhibition at 32) |
Table 2: Efficacy of this compound-22 (an Analog of this compound)
| Metric | Value | Comparison | Reference |
| Biofilm Eradication (MRSA) | >7-fold more efficacious | Vancomycin | |
| Biofilm Inhibition (S. aureus) | 10-fold more potent | Vancomycin | |
| Resistance Frequency (MRSA) | 5.6 x 10-12 | Gentamicin: 1.6 x 10-7 |
Table 3: Synergistic Activity of this compound Analogs with Other Antibiotics
| This compound Analog | Combination Antibiotic | Fractional Inhibitory Concentration (FIC) Index | Outcome | Reference |
| This compound-22 | Neomycin | 0.38 | Synergy | |
| This compound-22 | Kanamycin | 0.38 | Synergy | |
| This compound-22, this compound-52, this compound-53 | Gentamicin | 0.38 | Synergy | |
| This compound-22 | Streptomycin | 0.75 | Additive | |
| This compound-22 | Ampicillin | 0.75 | Additive | |
| This compound-22 | Chloramphenicol | 0.75 | Additive | |
| FIC ≤ 0.5 indicates synergy; >0.5 to <2 indicates an additive effect. |
Table 4: Cytotoxicity Data
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | Eukaryotic cells | Cytotoxic | At MIC after 48 hours | |
| This compound-22 | Human cells in culture | Less toxic than this compound | Cytotoxicity observed at 2- to 4-fold higher than MIC | |
| This compound-22 | Murine macrophages (J774.16), Human lung epithelial cells (A549) | Reduced cytotoxicity compared to this compound | Lower cytotoxicity than this compound |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the following are generalized protocols for key assays that would be used to evaluate this compound and its analogs, based on standard microbiological and pharmacological practices.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar (B569324) plate.
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the ability of an antimicrobial agent to prevent the formation of biofilms.
-
Preparation of Bacterial Culture and Compound Dilutions:
-
Prepare a bacterial culture as described in the MIC protocol.
-
Prepare serial dilutions of this compound-22 in a 96-well flat-bottom microtiter plate.
-
-
Biofilm Formation:
-
Add the bacterial suspension to the wells containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing and Staining:
-
Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.
-
Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This will stain the adherent biofilm.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilize the stained biofilm by adding 30% acetic acid or ethanol (B145695) to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
The Future of this compound in Antibiotic Development
The development of this compound and its analogs is still in the early, preclinical stages. There is currently no publicly available information on any planned or ongoing clinical trials. However, the existing data strongly supports its potential as a groundbreaking antibiotic.
Key Advantages and Future Directions:
-
Novel Mechanism of Action: Targeting the T-box riboswitch is a completely new approach to antibiotic therapy, which is crucial for overcoming existing resistance mechanisms.
-
Low Propensity for Resistance: The multi-target nature of this compound makes it exceptionally difficult for bacteria to develop resistance through single-point mutations. The observed resistance frequency is significantly lower than that of many conventional antibiotics.
-
Activity Against Biofilms: The enhanced efficacy of this compound-22 against biofilms is a major advantage, as biofilm-associated infections are notoriously difficult to treat.
-
Synergistic Potential: The synergistic effects of this compound analogs with aminoglycosides suggest that they could be used in combination therapies to enhance efficacy and broaden the spectrum of activity.
-
Analog Development: Ongoing research is focused on synthesizing and screening new analogs of this compound with improved efficacy, reduced cytotoxicity, and optimized pharmacokinetic properties. Computational molecular dynamics are being used to design analogs with stronger binding to the T-box target.
Challenges and Considerations:
-
Preclinical and Clinical Development: this compound and its analogs must undergo rigorous preclinical testing, including in vivo efficacy and safety studies in animal models, before they can be considered for human clinical trials. This is a lengthy and expensive process.
-
Spectrum of Activity: this compound is primarily active against Gram-positive bacteria. While this is a significant area of unmet medical need, it does not address the growing threat of multidrug-resistant Gram-negative pathogens.
-
Cytotoxicity: While analogs like this compound-22 have shown reduced cytotoxicity compared to the parent compound, further optimization to ensure a wide therapeutic window will be critical for clinical success.
Conclusion
This compound represents a paradigm shift in the discovery of new antibiotics. Its novel mechanism of action, potent activity against resistant Gram-positive bacteria, and low propensity for resistance development make it a highly promising candidate for further development. The continued investigation of this compound and its analogs, with a focus on optimizing their pharmacological properties and advancing them through preclinical and clinical studies, holds the potential to deliver a much-needed new weapon in the global fight against antimicrobial resistance. The future of antibiotic development may well be shaped by such innovative strategies that target the fundamental regulatory networks of bacteria.
References
- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Inhibition and Reduction of Biofilm Production along with Their Antibiogram Pattern among Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small-Molecule Antibiotics against a Unique tRNA-Mediated Regulation of Transcription in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antibacterial Spectrum of PKZ18
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKZ18 is a novel antibiotic compound that has demonstrated significant activity against a range of Gram-positive bacteria. Its unique mechanism of action, which involves the inhibition of the T-box regulatory mechanism, makes it a promising candidate for further drug development, particularly in an era of increasing antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Antibacterial Spectrum of this compound
This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. The compound has been shown to be effective against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.
Minimum Inhibitory Concentration (MIC) Data
The antibacterial efficacy of this compound and its more potent analog, this compound-22, has been quantified against various Gram-positive bacteria. The following table summarizes the MIC values obtained in different growth media.
| Bacterial Strain | Compound | Growth Medium | MIC (µg/mL) |
| Bacillus subtilis 168 | This compound | Rich | 32 |
| Minimal | 4 | ||
| Staphylococcus aureus N315 (MRSA) | This compound | Rich | 64 |
| Minimal | 32 | ||
| Bacillus subtilis 168 | This compound-22 | Rich | 8 |
| Minimal | 1 | ||
| Staphylococcus aureus N315 (MRSA) | This compound-22 | Rich | 16 |
| Minimal | 4 |
Mechanism of Action: Targeting the T-box Riboswitch
This compound's antibacterial activity stems from its ability to disrupt the T-box regulatory system in Gram-positive bacteria. This system is a riboswitch that regulates the expression of essential genes, such as those for aminoacyl-tRNA synthetases, in response to the availability of uncharged tRNA.
Signaling Pathway
Under normal conditions, when a specific uncharged tRNA is abundant, it binds to the 5' untranslated region (UTR) of its corresponding mRNA. This binding stabilizes an antiterminator structure, allowing transcription of the downstream gene to proceed. This compound selectively targets and binds to the specifier loop within the T-box structure. This binding event prevents the codon-anticodon interaction required for the uncharged tRNA to bind, which in turn favors the formation of a terminator hairpin structure. The formation of this terminator structure prematurely halts transcription, leading to the inhibition of essential protein synthesis and ultimately, bacterial growth.[1][2][3]
Experimental Protocols
The following protocols provide a detailed methodology for key experiments used in the investigation of this compound's antibacterial properties.
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method used to determine the MIC of this compound and its analogs.
3.1.1. Materials
-
Bacterial strains (e.g., B. subtilis 168, S. aureus N315)
-
Rich medium (e.g., Tryptic Soy Broth)
-
Minimal medium (as defined in the relevant research)
-
This compound and its analogs (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
3.1.2. Procedure
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into the appropriate growth medium and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05, which corresponds to a specific cell density.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound or its analogs in the appropriate growth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Cytotoxicity Assay
This protocol describes the assessment of the cytotoxic effects of this compound on mammalian cell lines.
3.2.1. Materials
-
Mammalian cell lines (e.g., J774 murine macrophages, A549 human lung epithelial cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound and its analogs
-
96-well cell culture plates
-
Cell viability reagent (e.g., alamarBlue or MTT)
-
Plate reader
-
CO2 incubator
3.2.2. Procedure
-
Cell Seeding: Seed the mammalian cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare various concentrations of this compound or its analogs in the cell culture medium and add them to the wells containing the cells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Workflow for MIC and Cytotoxicity Testing
The following diagram illustrates the logical flow of the experimental procedures for evaluating the antibacterial and cytotoxic properties of this compound.
Conclusion
This compound represents a promising class of antibiotics with a novel mechanism of action against Gram-positive bacteria. Its ability to target the T-box regulatory system offers a potential new avenue for combating antibiotic-resistant infections. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and develop this compound and its analogs as potential therapeutic agents. Further research is warranted to explore its in vivo efficacy, safety profile, and the potential for resistance development.
References
The Impact of PKZ18 on Bacterial Transcription and Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. PKZ18 and its analogs represent a promising class of antibiotics that selectively target Gram-positive bacteria. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts bacterial transcription and translation, with a focus on its interaction with the T-box riboswitch. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and drug development professionals in the field of antibacterial discovery.
Introduction
This compound is a novel antibiotic that exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Unlike many conventional antibiotics that target protein synthesis or cell wall construction, this compound employs a unique mechanism by targeting a highly conserved RNA regulatory element known as the T-box riboswitch.[2][3][4] This mode of action makes this compound and its derivatives particularly attractive as it presents a novel strategy to combat antibiotic resistance. This guide will delve into the core mechanisms of this compound, its impact on essential cellular processes, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Targeting the T-box Riboswitch
The primary molecular target of this compound in Gram-positive bacteria is the T-box riboswitch, a non-coding RNA element located in the 5' untranslated region (5'-UTR) of genes predominantly involved in amino acid metabolism, including those encoding aminoacyl-tRNA synthetases.[1][2][3][4]
The T-box Riboswitch: A Key Regulator of Gene Expression
The T-box regulatory mechanism allows bacteria to sense the availability of amino acids by monitoring the acylation state of transfer RNA (tRNA). When an uncharged (unacylated) tRNA binds to the T-box, it stabilizes an antiterminator hairpin structure in the nascent mRNA. This prevents the formation of a downstream terminator hairpin, allowing transcription of the downstream gene to proceed. Conversely, when the cognate tRNA is charged (aminoacylated), it does not bind to the T-box, leading to the formation of the terminator hairpin and premature termination of transcription.
This compound-Mediated Inhibition of Transcription
This compound exerts its antibacterial effect by binding to a conserved region of the T-box known as the specifier loop of Stem I.[3][5] This binding event prevents the interaction between the uncharged tRNA and the T-box, even under conditions of amino acid starvation.[3] Consequently, the antiterminator structure is not stabilized, leading to the formation of the terminator hairpin and the premature termination of transcription of the associated gene.[2][3] This effectively shuts down the production of essential enzymes like aminoacyl-tRNA synthetases.
The following diagram illustrates the T-box riboswitch mechanism and the inhibitory action of this compound.
Caption: Mechanism of T-box riboswitch regulation and its inhibition by this compound.
Impact on Translation
The inhibitory effect of this compound on bacterial translation is a direct downstream consequence of its impact on transcription. By blocking the transcription of aminoacyl-tRNA synthetase genes, this compound leads to a depletion of the cellular pool of these crucial enzymes. Aminoacyl-tRNA synthetases are responsible for charging tRNAs with their corresponding amino acids, a prerequisite for protein synthesis. A reduction in the levels of these enzymes results in a decreased supply of charged tRNAs, which in turn stalls the ribosomal machinery and inhibits overall protein synthesis. There is currently no evidence to suggest that this compound directly interacts with the bacterial ribosome or other components of the translation machinery.
Quantitative Data
The antibacterial activity of this compound and its analogs has been quantified using various microbiological and molecular assays.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs
| Compound | Bacillus subtilis (µg/mL) | Methicillin-Resistant Staphylococcus aureus (MRSA) (µg/mL) | Escherichia coli (µg/mL) |
| This compound | 64 | 64 | >256 |
| This compound-21 | 64 | - | >256 |
| This compound-22 | 32 | 32 | >256 |
| This compound-52 | 32 | - | >256 |
| This compound-53 | 32 | - | >256 |
| This compound-54 | 128 | - | >256 |
| This compound-55 | >256 | - | >256 |
| This compound-56 | >256 | - | >256 |
| This compound-57 | >256 | - | >256 |
Data sourced from[1]. '-' indicates data not available.
Table 2: Effect of this compound-22 on T-box Controlled Gene Expression in MRSA
RNA sequencing analysis of MRSA treated with this compound-22 revealed a statistically significant downregulation of 8 out of 12 T-box controlled genes.[2][3] This provides strong evidence for the on-target activity of this compound analogs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound (e.g., this compound) is serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (bacteria without compound) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to quantify the changes in the expression of specific T-box regulated genes in response to this compound treatment.
Protocol:
-
Bacterial Culture and Treatment: Bacterial cultures are grown to mid-log phase and treated with this compound at a sub-inhibitory concentration or a vehicle control (e.g., DMSO) for a defined period.
-
RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the target T-box regulated gene (e.g., glyQS) and a housekeeping gene (e.g., 16S rRNA) for normalization. The reaction is performed in a real-time PCR thermocycler using a DNA-binding fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in the this compound-treated sample to the vehicle-treated control.
RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis
RNA-Seq provides a global view of the changes in the bacterial transcriptome following treatment with this compound.
Protocol:
-
Sample Preparation: Similar to qRT-PCR, bacterial cultures are treated with this compound or a vehicle control, and total RNA is extracted. The quality and integrity of the RNA are assessed using a bioanalyzer.
-
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes the majority of total RNA, it is depleted using a commercially available kit to enrich for messenger RNA (mRNA).
-
Library Preparation: The rRNA-depleted RNA is fragmented, and sequencing adapters are ligated to both ends. The RNA fragments are then reverse transcribed into cDNA, which is subsequently amplified by PCR to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to the bacterial reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.
The following diagram outlines the general workflow for assessing the impact of this compound on bacterial gene expression.
Caption: Experimental workflow for characterizing the effects of this compound.
Conclusion
This compound and its analogs represent a novel and promising class of antibacterial agents with a distinct mechanism of action that circumvents common resistance pathways. By specifically targeting the T-box riboswitch in Gram-positive bacteria, these compounds effectively inhibit the transcription of essential genes, leading to a subsequent shutdown of protein synthesis and bacterial growth inhibition. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. The unique mode of action and the low propensity for resistance development make this class of compounds a valuable asset in the ongoing battle against multidrug-resistant pathogens.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. gentaur.com [gentaur.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PKZ18: A Novel Antibiotic Targeting T-box Riboswitches
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKZ18 is a novel antibiotic compound that presents a promising alternative in the fight against antimicrobial resistance. It exhibits a unique mechanism of action by targeting the T-box riboswitch regulatory elements found exclusively in Gram-positive bacteria. This mode of action, which disrupts the transcription of essential genes, makes it significantly less prone to the development of resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 849658-87-3 | MedchemExpress.com |
| Chemical Family | Benzene (B151609) and thiazole (B1198619) rings linked to a norbornane (B1196662) ring | [1] |
| Solubility | Data not publicly available | - |
| Molecular Weight | Data not publicly available | - |
Mechanism of Action
This compound's innovative mechanism of action is central to its potential as a next-generation antibiotic. It selectively targets and binds to the "specifier loop" of stem I in T-box riboswitches, which are non-coding RNA regulatory elements in the 5' untranslated region (UTR) of many essential genes in Gram-positive bacteria.[2] This binding event prevents the codon-anticodon interaction required for tRNA to bind to the riboswitch, thereby inhibiting the transcription of downstream genes essential for amino acid metabolism and other vital cellular functions.[2] Because this compound targets multiple, highly conserved RNA sites simultaneously, the emergence of resistant strains is statistically improbable.[3]
Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on the T-box riboswitch.
Biological Properties and Efficacy
This compound demonstrates significant antibiotic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is attributed to its ability to disrupt multiple essential gene functions simultaneously.
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Most Gram-positive bacteria | 32-64 | |
| Bacillus subtilis | 32 | |
| MRSA | 64 | |
| Enterococcus faecalis | >32 (partial inhibition) |
An analog of this compound, designated this compound-22, has shown even greater efficacy, particularly in penetrating and killing MRSA biofilms, being over seven times more effective than vancomycin (B549263) in some studies. Furthermore, this compound and its analogs have demonstrated synergistic effects when combined with other antibiotics, such as aminoglycosides.
Experimental Protocols
The following sections provide generalized methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory practices and should be adapted as necessary for specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is a critical measure of its potency. The broth microdilution method is a standard procedure for this determination.
Protocol:
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay
Assessing the cytotoxic effect of this compound on eukaryotic cells is crucial for evaluating its safety profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Protocol:
-
Cell Seeding: Eukaryotic cells (e.g., human cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.
In Vitro Transcription Termination Assay
This assay directly measures the ability of this compound to induce premature transcription termination at the T-box riboswitch.
Protocol:
-
DNA Template: A linear DNA template containing a promoter and the T-box riboswitch sequence is prepared.
-
Transcription Reaction: The in vitro transcription reaction is assembled with the DNA template, RNA polymerase, and ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]UTP) for transcript visualization.
-
This compound Treatment: this compound is added to the reaction at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for transcription.
-
Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: The relative amounts of full-length (read-through) and prematurely terminated transcripts are quantified to determine the effect of this compound on transcription termination.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antibiotics. Its unique mechanism of targeting T-box riboswitches in Gram-positive bacteria offers a promising strategy to combat the growing threat of antibiotic resistance. Further research into the optimization of its chemical structure, elucidation of its detailed pharmacokinetic and pharmacodynamic profiles, and exploration of its efficacy in in vivo models will be crucial for its translation into a clinical therapeutic. The development of this compound and its analogs underscores the potential of targeting RNA as a viable and effective strategy in modern drug discovery.
References
PKZ18: A Novel Inhibitor of tRNA-Regulated Gene Expression in Gram-Positive Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens necessitates the discovery and development of novel antimicrobial agents that act on previously unexploited cellular pathways. One such promising avenue is the targeting of tRNA-regulated gene expression, a critical mechanism for bacterial survival. This whitepaper provides a comprehensive technical overview of PKZ18, a novel small-molecule inhibitor that selectively targets the T-box riboswitch-mediated gene regulation system in Gram-positive bacteria. This compound and its analogs represent a new class of antibiotics with the potential to combat drug-resistant strains by disrupting the fundamental process of tRNA-dependent transcriptional control. This document will delve into the mechanism of action of this compound, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated molecular pathways and experimental workflows.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the T-box regulatory mechanism, a riboswitch-like system found in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria, particularly those involved in amino acid metabolism and aminoacyl-tRNA synthesis.[1][2]
The T-box mechanism allows bacteria to sense and respond to the availability of uncharged tRNAs. In conditions of amino acid starvation, an uncharged tRNA binds to the T-box leader RNA. This binding event stabilizes an antiterminator hairpin structure, allowing transcription of the downstream coding sequence to proceed. Conversely, when amino acid levels are sufficient, the corresponding aminoacyl-tRNA is abundant, preventing the stabilization of the antiterminator. This leads to the formation of a more stable, alternative terminator hairpin, which prematurely terminates transcription.
This compound exerts its inhibitory effect by directly targeting the highly conserved stem I specifier loop of the T-box leader RNA.[3] By binding to this crucial region, this compound prevents the necessary codon-anticodon interaction between the tRNA and the T-box RNA.[3] This disruption blocks the binding of the uncharged tRNA, thereby favoring the formation of the terminator hairpin and leading to the premature termination of transcription for essential genes. This targeted inhibition of multiple genes essential for protein synthesis ultimately results in the cessation of bacterial growth.[4] A significant advantage of this multi-target approach is the remarkably low frequency of resistance development.[4]
Quantitative Data
The efficacy of this compound and its analogs has been quantified through various in vitro studies. The following tables summarize the key quantitative data, providing a clear comparison of their activity and selectivity.
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Most Gram-positive bacteria | 32-64 |
| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-16 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analog this compound-22. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | RNA Target | Kd (µM) |
| This compound | GlyQS T-box Specifier Loop | ~24 |
Table 2: Dissociation Constant (Kd) of this compound. The Kd value represents the concentration of the compound at which half of the RNA target is bound, indicating the binding affinity.
| This compound Analog | Target Genes in MRSA | Effect on Expression |
| This compound-22 | 8 out of 12 T-box controlled genes | Statistically significant reduction |
Table 3: Effect of this compound-22 on T-box Regulated Genes in MRSA. RNA sequencing data revealed that this compound-22 significantly downregulates the expression of a majority of genes within the T-box regulon of MRSA.[1][3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and its analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a concentration of approximately 5 x 105 CFU/mL.
-
Perform serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Transcription Termination Assay
This assay is used to directly assess the ability of this compound to induce premature transcription termination of a T-box leader sequence.
-
Materials:
-
Linear DNA template containing a promoter (e.g., T7 promoter) followed by the T-box leader sequence and a downstream reporter region.
-
T7 RNA polymerase
-
Ribonucleoside triphosphates (rNTPs), including [α-32P]UTP for radiolabeling.
-
This compound
-
Transcription buffer
-
Denaturing polyacrylamide gel
-
-
Procedure:
-
Assemble the transcription reaction mixture containing the DNA template, T7 RNA polymerase, rNTPs (with [α-32P]UTP), and transcription buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-compound control.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding a loading buffer containing formamide (B127407) and EDTA.
-
Denature the RNA products by heating and separate them by size on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA products using autoradiography or phosphorimaging. The appearance of shorter "terminated" transcripts in the presence of this compound indicates its inhibitory activity.
-
Nitrocellulose Filter-Binding Assay for Kd Determination
This assay is employed to quantify the binding affinity of this compound for its target RNA.
-
Materials:
-
32P-labeled in vitro transcribed T-box stem I specifier loop RNA.
-
This compound
-
Binding buffer
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus (e.g., dot blot manifold)
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
Incubate a constant, low concentration of the 32P-labeled RNA with the varying concentrations of this compound at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Assemble a sandwich of nitrocellulose (top) and nylon (bottom) membranes in the filtration apparatus. Pre-wet the membranes with binding buffer.
-
Apply the binding reactions to the wells and filter under a gentle vacuum. Nitrocellulose binds protein and protein-RNA complexes, while free RNA passes through and is captured by the nylon membrane.
-
Wash the filters with cold binding buffer to remove unbound RNA.
-
Disassemble the apparatus and allow the membranes to dry.
-
Quantify the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter or phosphorimager.
-
Calculate the fraction of bound RNA at each this compound concentration and plot the data. The dissociation constant (Kd) is determined by fitting the data to a binding isotherm.
-
Cytotoxicity Assay
This assay evaluates the toxicity of this compound and its analogs against mammalian cell lines to assess their selectivity.
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound and its analogs
-
MTT or resazurin (B115843) (alamarBlue) reagent
-
Plate reader
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Add the MTT or resazurin reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Visualizations
Signaling Pathway
Caption: T-Box riboswitch mechanism and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the quest for novel antibiotics. Its unique mechanism of action, targeting the T-box regulatory system, opens up a new front in the battle against Gram-positive pathogens. The multi-targeting nature of this compound and its analogs leads to a low propensity for resistance development, a critical attribute for any new antimicrobial agent. The favorable in vitro activity and the potential for further optimization of its analogs make this compound a highly promising lead compound for the development of a new generation of antibiotics. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound and its derivatives in addressing the urgent threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Emergence of PKZ18: A Novel Antibiotic Targeting tRNA-Mediated Gene Regulation
A new frontier in the battle against antibiotic resistance has been opened with the discovery and initial characterization of PKZ18, a novel small-molecule antibiotic. This compound exhibits a unique mechanism of action, selectively inhibiting the growth of Gram-positive bacteria, including drug-resistant strains, by targeting a crucial RNA regulatory element known as the T-box.
This technical guide provides an in-depth overview of the foundational research on this compound, detailing its discovery through in-silico screening, its mechanism of action, initial efficacy data, and the experimental protocols utilized in its characterization. The information presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.
Discovery: An In-Silico Approach to a Novel Target
The discovery of this compound originated from a large-scale in-silico screening of over 305,000 small molecules.[1] The target was the 5'-untranslated region (UTR) of the tyrosyl-tRNA synthetase mRNA T-box from Bacillus subtilis, a model for a regulatory system exclusive to Gram-positive bacteria.[1] This computational approach identified a family of compounds with the potential to bind to the "specifier loop" of the T-box, a critical region for tRNA interaction and subsequent gene expression regulation.[1][2] From this screening, this compound emerged as a promising candidate that inhibited the growth of Gram-positive bacteria.[1]
Mechanism of Action: Disrupting the T-Box Riboswitch
This compound's innovative mechanism of action lies in its ability to disrupt the T-box regulatory mechanism, a riboswitch-like system that controls the expression of essential genes, particularly those involved in amino acid metabolism.[3][4][5] In Gram-positive bacteria, the T-box senses the charging status of tRNA. When a specific tRNA is uncharged, it binds to the T-box, causing a conformational change that allows transcription of the downstream gene to proceed.
This compound directly interferes with this process by binding to the specifier loop of the T-box, preventing the necessary codon-anticodon interaction with the tRNA.[3][6] This inhibition of tRNA binding leads to the premature termination of transcription, ultimately halting the production of essential proteins like aminoacyl-tRNA synthetases.[1][3][6] This multi-target approach, affecting several T-box regulated genes, is believed to contribute to the low frequency of observed resistance.[7][8]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action on the T-box regulatory system.
Initial Characterization and Efficacy
The initial characterization of this compound demonstrated its selective activity against a range of Gram-positive bacteria. The compound was found to be less effective or inactive against Gram-negative bacteria.[1][7]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive | 32-64 | [7] |
| Staphylococcus aureus (MRSA) | Gram-positive | 64 | [7] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 32 | [7] |
| Streptococcus pyogenes (clinical isolate) | Gram-positive | 16 | [7] |
| Streptococcus agalactiae (clinical isolate) | Gram-positive | 32 | [7] |
| Streptococcus pneumoniae (clinical isolate) | Gram-positive | 16 | [7] |
| Streptococcus mutans (clinical isolate) | Gram-positive | 125 | [7] |
| Escherichia coli (ATCC 25922) | Gram-negative | N/O | [7] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | N/O | [7] |
| Klebsiella pneumoniae (clinical isolate) | Gram-negative | N/O | [7] |
| N/O: Not Observed |
Effects on Transcription and Translation
Experimental evidence supports the proposed mechanism of action. At a concentration of 4 µg/mL, this compound was shown to significantly inhibit the in vivo transcription of glycyl-tRNA synthetase mRNA.[1] Furthermore, it also inhibited the in vivo translation of the S. aureus threonyl-tRNA synthetase protein.[1]
Resistance Profile
A significant advantage of this compound is its low propensity for resistance development. The mutational frequency for resistance was found to be extremely low, at approximately 1.21 x 10-10.[1] An analog of this compound, this compound-22, also demonstrated a very low resistance frequency of 5.6 x 10-12 in MRSA.[7] This is attributed to the compound's ability to target multiple T-box-regulated genes simultaneously, requiring concurrent mutations in all targets for resistance to emerge.[8]
Cytotoxicity
Initial studies indicated that the parent compound, this compound, exhibits moderate cytotoxicity against eukaryotic cells at its MIC after 48 hours of exposure.[3] However, subsequent development of analogs, such as this compound-22, has shown reduced cytotoxicity against eukaryotic cells, improving the therapeutic window.[3][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the core experimental protocols used in the initial characterization of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: Bacterial strains were grown overnight in appropriate broth media (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The overnight cultures were diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: this compound was serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Incubation: The plates were incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Transcription Assay (qRT-PCR)
To assess the effect of this compound on gene transcription, quantitative real-time polymerase chain reaction (qRT-PCR) was employed.
-
Bacterial Treatment: Bacterial cultures were treated with this compound at a specific concentration (e.g., 4 µg/mL) for a defined period.
-
RNA Extraction: Total RNA was extracted from both treated and untreated bacterial cells using a commercial RNA purification kit.
-
cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: The cDNA was used as a template for qRT-PCR with primers specific to the target gene (e.g., glycyl-tRNA synthetase) and a reference gene.
-
Data Analysis: The relative expression of the target gene was calculated using the ΔΔCt method, comparing the expression in treated versus untreated samples.
The general workflow for this assay is depicted below.
Caption: A simplified workflow for the qRT-PCR based in vivo transcription assay.
Cytotoxicity Assay
The cytotoxicity of this compound and its analogs was evaluated using mammalian cell lines.
-
Cell Culture: Eukaryotic cell lines (e.g., A549 human lung epithelial cells, J774.16 murine macrophages) were cultured in appropriate media and conditions.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compound for 48 to 72 hours.
-
Viability/Metabolic Activity Measurement: Cell viability or metabolic activity was assessed using assays such as the alamarBlue assay (measuring redox potential) or trypan blue exclusion (for cell viability).
-
Data Analysis: The results were normalized to untreated control cells to determine the percentage of viable or metabolically active cells at each compound concentration.
Conclusion and Future Directions
The discovery of this compound represents a significant advancement in the search for novel antibiotics. Its unique mechanism of targeting the T-box regulatory system in Gram-positive bacteria offers a promising strategy to combat antibiotic resistance. The initial characterization has demonstrated its efficacy and low resistance potential. Further research is focused on optimizing the lead compound to improve its potency and pharmacokinetic properties, as exemplified by the development of analogs like this compound-22. The continued exploration of this class of compounds holds great promise for the development of a new generation of antibiotics to address the growing threat of multidrug-resistant pathogens.
References
- 1. Discovery of Small-Molecule Antibiotics against a Unique tRNA-Mediated Regulation of Transcription in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule Antibiotics | Agris RNA Research Lab [sites.duke.edu]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthresearch.org [healthresearch.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PKZ18 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKZ18 and its analogs are a novel class of antibiotics that exhibit a unique mechanism of action against Gram-positive bacteria. These compounds target the T-box riboswitch, a non-coding RNA regulatory element found in the 5' untranslated region of genes essential for amino acid metabolism and tRNA synthesis. By selectively binding to the stem I specifier loop of the T-box, this compound inhibits the transcription and translation of these crucial genes, ultimately leading to bacterial growth inhibition. This targeted approach, specific to bacteria, suggests a lower potential for host toxicity. An improved analog, this compound-22, has demonstrated enhanced bactericidal activity and reduced cytotoxicity compared to the parent compound. These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and cytotoxicity of this compound and its analogs.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and this compound-22 against Gram-Positive Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | This compound-22 MIC (µg/mL) |
| Staphylococcus aureus | 32 - 64 | Lower than this compound |
| Methicillin-resistant S. aureus (MRSA) | 64 | Lower than this compound |
| Enterococcus faecalis | 32 | Not explicitly stated |
| Streptococcus pyogenes | 16 | Not explicitly stated |
| Streptococcus agalactiae | 32 | Not explicitly stated |
| Streptococcus pneumoniae | 16 | Not explicitly stated |
| Bacillus subtilis | 32 - 64 | Lower than this compound |
Note: Specific MIC values for this compound-22 were not consistently available in the searched literature, but it is consistently reported to have improved (lower) MICs compared to this compound.
Table 2: Cytotoxicity of this compound and this compound-22
| Cell Line | Compound | Assay | Endpoint | Result |
| J774.16 (Murine Macrophage) | This compound | AlamarBlue | Metabolic Activity | Moderately cytotoxic at MIC |
| J774.16 (Murine Macrophage) | This compound-22 | AlamarBlue | Metabolic Activity | Less cytotoxic than this compound |
| A549 (Human Lung Epithelial) | This compound | AlamarBlue | Metabolic Activity | Moderately cytotoxic at MIC |
| A549 (Human Lung Epithelial) | This compound-22 | AlamarBlue | Metabolic Activity | Less cytotoxic than this compound |
Table 3: In Vitro Biofilm Inhibition by this compound-22 against Staphylococcus aureus
| Treatment | Concentration | Biofilm Reduction |
| This compound-22 | 150 µg/mL | >99% (2.5 log reduction in CFU/mL) |
| Vancomycin (B549263) | 1024 µg/mL | ~1.6 log reduction in CFU/mL |
Note: this compound-22 has been shown to be significantly more effective than vancomycin in eradicating established S. aureus biofilms.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
This compound or this compound-22 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Test microorganism (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound or this compound-22 at a concentration at least twice the highest desired test concentration.
-
In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the antimicrobial stock solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antimicrobial).
-
Well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.
-
Do not inoculate well 12.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
-
Cytotoxicity Assay: MTT Method
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., A549 or J774.16)
-
Complete cell culture medium
-
This compound or this compound-22
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or this compound-22 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and the solvent used to dissolve the compound as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
In Vitro Biofilm Inhibition Assay
This protocol assesses the ability of a compound to inhibit the formation of or eradicate existing bacterial biofilms.
Materials:
-
Bacterial strain known to form biofilms (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose or other appropriate biofilm-promoting medium
-
This compound or this compound-22
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%) for destaining
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacteria in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB supplemented with glucose.
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Treatment of Biofilms:
-
Gently remove the planktonic bacteria from the wells by aspiration.
-
Wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Add 200 µL of fresh medium containing serial dilutions of this compound or this compound-22 to the wells. Include a positive control (biofilm with no treatment) and a negative control (medium only).
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Discard the medium and wash the wells with PBS.
-
Fix the biofilm by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each concentration compared to the untreated control.
-
Mandatory Visualization
Signaling Pathway: T-box Riboswitch Mechanism of Action
The following diagram illustrates the T-box riboswitch mechanism and the inhibitory action of this compound.
Caption: T-box riboswitch regulation and this compound inhibition.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram outlines the general workflow for the in vitro characterization of this compound and its analogs.
Caption: Workflow for in vitro testing of this compound.
Application Notes: Determination of the Minimum Inhibitory Concentration (MIC) of PKZ18
Introduction
PKZ18 is a novel antibiotic compound that has demonstrated significant activity against a range of Gram-positive bacteria.[1][2] Its unique mechanism of action, which involves the multi-targeting of a specific transcription regulatory element, makes it a promising candidate for combating antibiotic resistance.[2][3] Unlike many conventional antibiotics that inhibit a single critical function, this compound simultaneously disrupts 10-20 bacterial functions, making the development of resistance statistically improbable.[2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its potency and advancing its development.
Mechanism of Action
This compound functions by targeting the T-box riboswitch, a structurally conserved gene regulator found in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria. This regulatory element is absent in Gram-negative bacteria and humans, providing a high degree of selectivity.
Under normal conditions, when a specific unacylated tRNA binds to the T-box leader sequence, it stabilizes an "antiterminator" hairpin structure. This conformation allows RNA polymerase to read through the terminator sequence and transcribe downstream genes, which are often essential for amino acid metabolism and synthesis.
This compound selectively targets the "stem I specifier loop" of the T-box, the site of the codon-anticodon interaction with the tRNA. By binding to this site, this compound prevents the cognate tRNA from binding and stabilizing the antiterminator structure. Consequently, a more thermodynamically stable "terminator" hairpin forms, leading to premature transcription termination and the inhibition of essential gene expression.
References
Application Note: Cytotoxicity Profiling of PKZ18 in Mammalian Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PKZ18 is an antibiotic compound that inhibits bacterial growth by targeting the T-box transcription regulation mechanism, which is essential for many Gram-positive bacteria.[1][2][3] Its mechanism involves preventing the codon-anticodon interaction necessary for tRNA binding to the T-box riboswitch, thereby reducing the expression of downstream genes.[1][2] While the T-box regulatory element is specific to Gram-positive bacteria and not present in humans, it is imperative to evaluate the cytotoxic effects of this compound on mammalian cells to determine its therapeutic window and potential for off-target toxicity.
This document provides detailed protocols for assessing the cytotoxicity of this compound and its analogs using common in vitro cell-based assays. The described methods will enable researchers to quantify cell viability, membrane integrity, and apoptosis induction following treatment with the compound. Studies have shown that while this compound can be cytotoxic to eukaryotic cells at its minimum inhibitory concentration (MIC), newer analogs like this compound-22 have been developed with reduced cytotoxicity.
Mechanism of Action of this compound (in Bacteria)
This compound selectively targets the "specifier loop" of the T-box riboswitch in the 5' untranslated region (UTR) of essential genes in Gram-positive bacteria. This interference disrupts the binding of unacylated tRNA, which normally stabilizes an antiterminator hairpin structure, allowing transcription to proceed. By blocking this interaction, this compound favors the formation of a terminator hairpin, halting transcription and inhibiting bacterial growth.
Caption: Mechanism of this compound action on the bacterial T-box riboswitch.
Experimental Workflow for Cytotoxicity Assessment
A generalized workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to the final data analysis. This systematic approach ensures reproducibility and accurate determination of the compound's cytotoxic potential.
Caption: General experimental workflow for evaluating this compound cytotoxicity.
Protocols for Cytotoxicity Assays
Three distinct assays are recommended to build a comprehensive cytotoxicity profile for this compound. These assays measure different cellular parameters: metabolic activity, cell membrane integrity, and apoptosis induction.
Caption: Principles of the three recommended cytotoxicity assays.
Protocol 4.1: Metabolic Activity Assessment (Resazurin/alamarBlue Assay)
This assay measures the metabolic activity of viable cells. Previous studies have successfully used this method to evaluate this compound and its analogs in cell lines such as J774.16 murine macrophages and A549 human lung epithelial cells.
Materials:
-
Mammalian cell lines (e.g., A549, J774.16)
-
Complete cell culture medium
-
Sterile 96-well clear-bottom black plates
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate reader (fluorescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells + vehicle" (negative control) and "medium only" (background control).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range might be 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations (or vehicle control).
-
-
Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
Assay:
-
Add 10 µL of Resazurin solution to each well (final concentration ~0.015 mg/mL).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
-
Protocol 4.2: Membrane Integrity Assessment (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.
Materials:
-
Cells and compound-treated plates (prepared as in Protocol 4.1)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X solution provided in the kit)
-
Multi-well plate reader (absorbance)
Procedure:
-
Prepare Controls: After the incubation period (Step 4 from Protocol 4.1), prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to a set of untreated wells. Incubate for 45 minutes at 37°C.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from "medium only" wells) from all values.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = ((Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)) * 100
-
-
Protocol 4.3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and compound-treated plates (prepared as in Protocol 4.1, preferably in white-walled plates)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Multi-well plate reader (luminescence)
Procedure:
-
Plate Equilibration: After the incubation period (Step 4 from Protocol 4.1), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay:
-
Add 100 µL of the prepared reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence ("medium only" wells).
-
Express data as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison. This allows for easy assessment of dose-response relationships and the calculation of key parameters like the half-maximal inhibitory concentration (IC₅₀).
Table 1: Dose-Response Cytotoxicity of this compound in A549 Cells (48h Exposure)
| This compound Conc. (µM) | % Viability (Resazurin) | % Cytotoxicity (LDH) | Caspase 3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 1.2 | 1.0 ± 0.1 |
| 1 | 98.2 ± 5.1 | 2.1 ± 1.5 | 1.2 ± 0.2 |
| 5 | 85.7 ± 6.3 | 10.5 ± 2.1 | 2.5 ± 0.4 |
| 10 | 62.1 ± 4.9 | 25.8 ± 3.3 | 4.8 ± 0.6 |
| 25 | 48.9 ± 5.5 | 41.3 ± 4.0 | 5.1 ± 0.7 |
| 50 | 20.3 ± 3.8 | 75.6 ± 5.1 | 3.2 ± 0.5 |
| 100 | 5.6 ± 2.1 | 92.4 ± 4.7 | 1.5 ± 0.3 |
Data presented as Mean ± Standard Deviation (n=3).
Table 2: Comparative IC₅₀ Values for this compound and Analogs
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| This compound | A549 | Resazurin | 48h | 26.5 |
| This compound | J774.16 | Resazurin | 48h | 35.2 |
| This compound-22 | A549 | Resazurin | 48h | >100 |
| This compound-22 | J774.16 | Resazurin | 48h | >100 |
IC₅₀ values are calculated from dose-response curves using non-linear regression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKZ18 in Bacterial Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The emergence of multi-drug resistant strains further complicates treatment strategies. PKZ18 and its potent analog, this compound-22, have emerged as promising anti-infective agents that effectively inhibit the growth of Gram-positive bacteria, particularly in biofilms.[1][2] This document provides detailed application notes and protocols for the use of this compound in bacterial biofilm disruption assays, intended for researchers, scientists, and professionals in drug development.
This compound and its derivatives operate through a novel mechanism, targeting a conserved RNA T-box regulatory element found in Gram-positive bacteria.[1][3] This element controls the transcription of multiple essential genes, including those for aminoacyl-tRNA synthetases and amino acid metabolism.[1] By inhibiting the T-box function, this compound effectively halts the transcription of these vital genes, leading to cell death, irrespective of whether the bacteria are in a planktonic or biofilm state. This multi-target approach significantly reduces the probability of resistance development.
Mechanism of Action of this compound
This compound and its analogs selectively target the T-box regulatory mechanism in Gram-positive bacteria. The T-box riboswitch, located in the 5' untranslated region (UTR) of its target genes, senses the charging status of specific tRNAs. In the presence of an uncharged tRNA, a codon-anticodon interaction with the nascent mRNA stabilizes an antiterminator structure, allowing transcription to proceed. This compound binds to the conserved specifier loop of the T-box, preventing this crucial tRNA-mRNA interaction. This destabilizes the antiterminator, leading to the formation of a terminator hairpin and premature transcription termination of essential genes.
Quantitative Data Summary
This compound-22, an analog of this compound, has demonstrated superior potency against biofilms of methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin. It also exhibits synergistic effects when combined with other antibiotics.
| Compound | Organism | Assay Type | Metric | Value | Reference |
| This compound-22 | S. aureus (MRSA) | Biofilm Inhibition | MBEC | 150 µg/mL | |
| Vancomycin | S. aureus (MRSA) | Biofilm Inhibition | MBEC | 1024 µg/mL | |
| This compound-22 | Most Gram-positive bacteria | Planktonic Growth | MIC | 8–32 µg/mL | |
| This compound | Most Gram-positive bacteria | Planktonic Growth | MIC | 32-64 µg/mL | |
| This compound-22 + Gentamicin | S. aureus | Biofilm Growth | Synergy | Synergistic | |
| This compound-22 + Rifampin | S. aureus | Biofilm Growth | Synergy | Synergistic |
MBEC: Minimum Biofilm Eradication Concentration; MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following protocols are adapted from established methods for assessing anti-biofilm activity and are tailored for the evaluation of this compound and its analogs.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the initial formation of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., S. aureus) in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.
-
Add 100 µL of the bacterial suspension to each well containing the this compound dilutions.
-
Include positive controls (bacteria without this compound) and negative controls (medium only).
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
After incubation, gently remove the planktonic culture from each well.
-
Wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as for the MBIC assay.
Procedure:
-
Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.
-
After incubation, remove the planktonic culture and wash the wells twice with PBS.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 7-11).
-
The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.
Conclusion
This compound and its analogs represent a novel class of antibiotics with significant potential for combating biofilm-associated infections caused by Gram-positive bacteria. Their unique multi-targeting mechanism of action makes them less prone to resistance development. The provided protocols offer a framework for the systematic evaluation of this compound's efficacy in biofilm disruption assays, which is a critical step in the pre-clinical development of new anti-biofilm therapeutics.
References
- 1. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthresearch.org [healthresearch.org]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing and Purifying PKZ18 Analogs: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis and purification of PKZ18 analogs, a promising class of antibiotics targeting the T-box riboswitch in Gram-positive bacteria. These compounds and their derivatives are valuable tools for research into novel antibacterial agents, particularly against drug-resistant strains. The following sections outline the synthesis of the core chemical scaffolds, followed by procedures for their combination and subsequent purification, and conclude with characterization data and a summary of their biological context.
Introduction
This compound and its analogs are a novel class of antibiotics that exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their unique mechanism of action involves the inhibition of the T-box riboswitch, a highly conserved regulatory element in bacteria that controls the expression of essential genes involved in amino acid metabolism and transport. By targeting this RNA structure, this compound analogs can overcome existing resistance mechanisms to conventional antibiotics. This document provides researchers with the necessary protocols to synthesize and purify these compounds for further investigation.
Signaling Pathway and Mechanism of Action
This compound analogs function by binding to the specifier loop of the T-box riboswitch. This interaction prevents the binding of the cognate tRNA, which in turn leads to the formation of a terminator hairpin structure in the mRNA. The formation of this terminator structure prematurely halts transcription of the downstream gene, ultimately inhibiting bacterial growth.
Caption: Mechanism of T-box riboswitch regulation and its inhibition by this compound analogs.
Synthesis Protocols
The synthesis of this compound analogs can be conceptually broken down into the preparation of two key heterocyclic intermediates: a substituted 2-aminobenzothiazole (B30445) and an N-substituted imidazole (B134444), which are then coupled.
General Synthesis Workflow
The overall synthetic strategy involves a convergent approach, where the key fragments are synthesized separately and then combined in the final steps. This modular approach allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Convergent synthesis workflow for this compound analogs.
Protocol 1: Synthesis of 2-Substituted Benzothiazoles
This protocol describes a general method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and a suitable carboxylic acid or aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted carboxylic acid or aldehyde (e.g., 4-nitrobenzoyl chloride for a nitro-substituted analog)
-
Polyphosphoric acid (PPA) or a suitable catalyst such as silica-supported sodium hydrogen sulfate (B86663)
-
Solvent (e.g., toluene, ethanol, or solvent-free conditions)
-
Sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1.0 eq) and the desired carboxylic acid or aldehyde (1.1 eq).
-
If using a catalyst like PPA, add it to the reaction mixture. For solvent-based reactions, dissolve the reactants in the appropriate solvent.
-
Heat the reaction mixture under reflux for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction by adding ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of N-Substituted Imidazole Derivatives
This protocol outlines the N-alkylation of imidazole with a suitable alkyl halide.
Materials:
-
Imidazole
-
Alkyl halide (e.g., ethyl chloroacetate)
-
Anhydrous potassium carbonate
Procedure:
-
To a solution of imidazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.2 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure.
-
Dissolve the residue in chloroform and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-substituted imidazole.
Protocol 3: Coupling and Final Analog Synthesis
This step involves the coupling of the synthesized benzothiazole and imidazole moieties. The specific coupling chemistry will depend on the functional groups introduced in the previous steps. A representative procedure for an amide bond formation is provided.
Materials:
-
Carboxylic acid-functionalized benzothiazole intermediate
-
Amine-functionalized imidazole intermediate
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Dry DMF or DCM
Procedure:
-
Dissolve the carboxylic acid-functionalized benzothiazole (1.0 eq) in dry DMF.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the amine-functionalized imidazole intermediate (1.0 eq) and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude this compound analog.
Purification Protocol
Purification of the crude this compound analogs is critical to obtaining material suitable for biological assays. Column chromatography is the most common method.
Materials:
-
Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Ethyl acetate
-
Other solvents as determined by TLC analysis (e.g., dichloromethane, methanol)
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity. The optimal solvent system should be determined beforehand by TLC.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound analog.
-
For highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be performed.
Data Presentation
The following table summarizes representative data for the synthesis of a hypothetical this compound analog.
| Step | Intermediate/Product | Starting Materials | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-(4-carboxyphenyl)benzothiazole | 2-Aminothiophenol, 4-carboxybenzaldehyde | PPA | Toluene | 4 | 85 | 95 |
| 2 | 1-(2-aminoethyl)imidazole | Imidazole, 2-bromoethylamine (B90993) hydrobromide | K2CO3 | Acetone | 6 | 78 | 96 |
| 3 | This compound Analog | Intermediates from Steps 1 & 2 | HATU, DIPEA | DMF | 12 | 65 | >98 |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and purification of this compound analogs. The modular nature of the synthesis allows for the creation of diverse libraries of compounds for SAR studies, which is essential for the development of new and effective antibiotics targeting the T-box riboswitch. Researchers are encouraged to adapt and optimize these general procedures for their specific target analogs.
Application Notes and Protocols for Validating PKZ18 Binding to the T-box Riboswitch
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T-box riboswitch is a crucial regulatory element in many Gram-positive bacteria, controlling the expression of essential genes involved in amino acid metabolism. Its unique mechanism of action, which involves binding to a specific uncharged tRNA to modulate transcription, makes it a compelling target for novel antibacterial agents. PKZ18 is a small-molecule antibiotic that has been identified to target the T-box riboswitch, specifically the stem I specifier loop, thereby inhibiting bacterial growth.[1][2] This document provides detailed application notes and protocols for the validation of this compound binding to the T-box, offering a guide for researchers in the field of antibiotic drug discovery.
T-box Riboswitch Signaling Pathway
The T-box riboswitch operates as a molecular switch that senses the aminoacylation status of tRNA. In conditions of amino acid starvation, an abundance of uncharged tRNA exists. This uncharged tRNA binds to the T-box leader RNA sequence in the 5' untranslated region (UTR) of target mRNAs. This binding event stabilizes an antiterminator structure, allowing transcription to proceed and leading to the expression of genes required for amino acid synthesis and transport. Conversely, when amino acids are plentiful, the corresponding tRNAs are charged, preventing their binding to the T-box. This leads to the formation of a terminator hairpin, which prematurely terminates transcription. This compound is believed to bind to the specifier loop of the T-box Stem I, preventing the codon-anticodon interaction with the tRNA and thereby promoting transcription termination.[1][2]
Quantitative Data Summary
While specific dissociation constants for the initial discovery of this compound are cited as being in the "low micromolar" range, precise values from the primary literature can be elusive. The following table provides a template for summarizing quantitative binding data for this compound and its analogs with various T-box constructs. Researchers should populate this table with their experimental findings.
| Compound | T-box Construct | Technique | Binding Affinity (Kd) | Reference |
| This compound | B. subtilis glyQS Stem I | Mass Spectrometry | Low µM | Väre et al., 2020 |
| This compound | B. subtilis tyrS Stem I | Mass Spectrometry | Low µM | Väre et al., 2020 |
| User Compound 1 | S. aureus glyS T-box | SPR | e.g., 15.2 µM | User Data |
| User Compound 2 | B. subtilis glyQS T-box | ITC | e.g., 25.8 µM | User Data |
Experimental Protocols
Detailed methodologies for key experiments to validate and characterize the binding of this compound to the T-box are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of molecular interactions. It can be used to determine the binding kinetics (association and dissociation rates) and affinity of this compound to the T-box RNA.
Protocol:
-
RNA Preparation: Synthesize or purchase a biotinylated T-box Stem I RNA construct. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and ensure its integrity.
-
Immobilization:
-
Equilibrate a streptavidin-coated sensor chip with SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20 surfactant).
-
Inject the biotinylated T-box RNA at a low concentration (e.g., 100 nM) over one flow cell until the desired immobilization level is reached (typically 200-500 RU).
-
Use a separate flow cell as a reference by either leaving it blank or immobilizing a non-target RNA.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer (e.g., 0.1 µM to 50 µM). It is recommended to include a buffer-only injection as a blank.
-
Inject each concentration of this compound over the RNA and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regenerate the sensor surface between each injection cycle using a pulse of a suitable regeneration solution (e.g., 50 mM NaOH or a high salt buffer), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Prepare a solution of the T-box RNA construct (e.g., 10-50 µM) in a suitable ITC buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl).
-
Prepare a solution of this compound (e.g., 100-500 µM) in the exact same buffer. Dialyze both solutions against the same buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the T-box RNA solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger, equal-volume injections (e.g., 2-3 µL) until the binding reaction is saturated.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the integrated heat data against the molar ratio of this compound to T-box RNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
In Vitro Transcription Termination Assay
This functional assay directly assesses the ability of this compound to induce premature transcription termination at the T-box terminator.
Protocol:
-
Template Preparation: Prepare a linear DNA template containing a promoter (e.g., T7 promoter) followed by the T-box leader sequence and a downstream reporter region.
-
Transcription Reaction:
-
Set up transcription reactions containing the DNA template, RNA polymerase (e.g., T7 RNA polymerase), ribonucleotides (ATP, CTP, GTP, and UTP), and a transcription buffer.
-
Include [α-³²P]UTP to radiolabel the RNA transcripts.
-
Add increasing concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reactions. Include a no-drug control.
-
-
Analysis:
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C).
-
Stop the reactions by adding a stop buffer containing EDTA and formamide.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands using autoradiography or a phosphorimager.
-
Quantify the intensity of the bands corresponding to the terminated and full-length (read-through) transcripts to determine the percentage of termination at each this compound concentration.
-
Conclusion
The validation of this compound binding to the T-box riboswitch is a critical step in the development of this promising class of antibiotics. The techniques and protocols outlined in these application notes provide a comprehensive framework for characterizing the binding affinity, kinetics, thermodynamics, and functional consequences of the this compound-T-box interaction. By employing a combination of biophysical and biochemical assays, researchers can gain a detailed understanding of the mechanism of action of this compound and its analogs, facilitating the development of more potent and specific antibacterial agents.
References
In Vivo Application of PKZ18 in Animal Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKZ18 and its analogs represent a novel class of antibiotics that target the T-box riboswitch, a conserved RNA regulatory element in Gram-positive bacteria.[1][2][3] This unique mechanism of action, which involves the inhibition of tRNA-regulated gene expression, makes this compound a promising candidate for combating antibiotic-resistant infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Furthermore, the analog this compound-22 has demonstrated significant potency against bacterial biofilms, a major challenge in clinical practice. This document provides detailed application notes and protocols for the in vivo use of this compound and its analogs in animal infection models, based on available preclinical data.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Noteworthy Findings |
| This compound | Most Gram-positive bacteria | 32-64 | Inhibits in vivo transcription and translation of glycyl-tRNA synthetase mRNA. |
| This compound-22 | MRSA | Not Specified | 10-fold more potent than vancomycin (B549263) in inhibiting S. aureus growth in biofilms. |
Table 2: In Vivo Efficacy and Safety of this compound (Topical Application in Mice)
| Animal Model | Bacterial Strain | Treatment | Key Outcomes |
| Mouse Skin | Not Specified | Topical this compound | No visible skin irritation at efficacious concentrations (unpublished studies). |
| No systemic irritations or organ changes observed upon autopsy (unpublished studies). |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for evaluating its efficacy in a murine skin infection model.
Caption: Mechanism of action of this compound on the T-box riboswitch.
Caption: General workflow for a murine skin infection model.
Experimental Protocols
Protocol 1: Murine Model of MRSA Skin Infection for Topical Efficacy Testing
This protocol is a generalized procedure for evaluating the topical efficacy of this compound or its analogs against MRSA skin infections in mice. Specific parameters should be optimized based on the formulation of the test compound.
Materials:
-
This compound or analog (e.g., this compound-22) formulated for topical application
-
Vehicle control (placebo formulation)
-
Positive control antibiotic (e.g., mupirocin (B1676865) ointment)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Clippers and sterile swabs
-
Calipers
-
Surgical scissors and forceps
-
Tissue homogenizer
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Animal Acclimation:
-
House mice in a controlled environment for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
-
Inoculum Preparation:
-
Culture MRSA in TSB overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10⁹ CFU/mL.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject 100 µL of the MRSA suspension (1 x 10⁸ CFU) subcutaneously into the shaved area.
-
-
Treatment:
-
Divide the mice into treatment groups (n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: Topical this compound/PKZ18-22
-
Group 3: Positive control
-
-
At 24 hours post-infection, begin topical treatment. Apply a standardized amount of the assigned treatment to the infected area.
-
Repeat the treatment daily for a predetermined period (e.g., 7 days).
-
-
Monitoring and Assessment:
-
Measure the size of the skin lesion (abscess) daily using calipers.
-
Monitor the mice for clinical signs of illness (e.g., weight loss, changes in behavior).
-
-
Endpoint Analysis (at the end of the treatment period):
-
Euthanize the mice.
-
Aseptically excise the infected skin tissue.
-
Weigh the tissue and homogenize it in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).
-
For histopathological analysis, fix a portion of the tissue in 10% neutral buffered formalin.
-
Protocol 2: Murine Biofilm-Associated Implant Infection Model
This protocol is a general guideline for assessing the efficacy of this compound-22 against MRSA biofilm formation on a subcutaneous implant.
Materials:
-
This compound-22 for systemic or local administration
-
Sterile medical-grade implants (e.g., small catheter segments or titanium discs)
-
MRSA strain known for robust biofilm formation
-
Anesthetic, surgical tools, and sutures
-
Bioluminescence imaging system (if using a luminescent bacterial strain)
Procedure:
-
Implant Preparation and Inoculation:
-
Incubate sterile implants in a suspension of MRSA (e.g., 1 x 10⁸ CFU/mL) for a sufficient time to allow bacterial adherence (e.g., 24 hours).
-
Gently wash the implants with sterile PBS to remove non-adherent bacteria.
-
-
Surgical Implantation:
-
Anesthetize the mice and prepare a sterile surgical site on the dorsum.
-
Create a small subcutaneous pocket using blunt dissection.
-
Place the pre-colonized implant into the pocket.
-
Suture the incision.
-
-
Treatment:
-
Administer this compound-22 according to the experimental design (e.g., systemic administration via intraperitoneal injection or local delivery).
-
Include vehicle control and positive control (e.g., vancomycin) groups.
-
-
Monitoring:
-
Monitor the mice for signs of infection and distress.
-
If using a bioluminescent strain, perform imaging at regular intervals to quantify the bacterial burden non-invasively.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the mice and aseptically retrieve the implants and surrounding tissue.
-
Sonicate the implants in sterile PBS to dislodge the biofilm.
-
Determine the bacterial load from the sonicate and the surrounding tissue by plating serial dilutions.
-
Conclusion
This compound and its analogs, particularly this compound-22, have shown considerable promise as novel antibacterial agents against Gram-positive pathogens, including difficult-to-treat biofilm infections. The provided protocols offer a framework for the in vivo evaluation of these compounds in relevant animal models. Further studies are warranted to fully elucidate their pharmacokinetic and pharmacodynamic properties and to establish optimal dosing regimens for potential clinical applications. It is important to note that much of the in vivo data for this compound is from unpublished studies, and therefore, the protocols provided here are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental needs.
References
- 1. healthresearch.org [healthresearch.org]
- 2. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of PKZ18 in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKZ18 is a novel antibiotic that shows significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of a tRNA-dependent transcription regulation process mediated by the T-box riboswitch. Specifically, this compound targets and binds to the conserved "specifier loop" of the T-box leader RNA, preventing the binding of uncharged tRNA. This action promotes the formation of a terminator hairpin, leading to the premature termination of transcription of essential genes, such as those for aminoacyl-tRNA synthetases, thereby inhibiting bacterial growth. Given its potential as a therapeutic agent, stringent quality control (QC) of this compound in laboratory settings is crucial to ensure the reliability and reproducibility of research data.
These application notes provide a comprehensive overview of the quality control parameters for this compound, including detailed protocols for identity, purity, concentration, and biological activity assessment.
Quality Control Parameters
A summary of the recommended quality control parameters for this compound is presented in Table 1. These parameters ensure the identity, purity, concentration, and biological activity of each batch of the compound.
Table 1: Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Identity | ||
| Molecular Weight | LC-MS | Report Value (Expected: [Insert calculated molecular weight of this compound]) |
| Structure Confirmation | ¹H-NMR | Spectrum conforms to the reference structure of this compound |
| Purity | ||
| Purity by HPLC | RP-HPLC (UV detection at 254 nm) | ≥ 98.0% |
| Individual Impurity | RP-HPLC | ≤ 0.5% |
| Total Impurities | RP-HPLC | ≤ 2.0% |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO (≥ 10 mg/mL) |
| Biological Activity | ||
| Potency (MIC) | Broth Microdilution Assay | MIC against Bacillus subtilis ATCC 6633: 16-64 µg/mL |
Experimental Protocols
Identity and Purity Determination by HPLC-MS
Objective: To confirm the identity and determine the purity of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Identity: Confirm the presence of the [M+H]⁺ ion corresponding to the expected molecular weight of this compound.
-
Purity: Calculate the purity of this compound based on the peak area percentage at 254 nm.
-
Structural Confirmation by ¹H-NMR
Objective: To confirm the chemical structure of this compound using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedure.
-
Data Analysis: Compare the acquired spectrum with a reference spectrum of this compound. The chemical shifts, splitting patterns, and integrations should be consistent with the expected structure.
Biological Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the biological activity of this compound by measuring its Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain.[1][2][3][4][5]
Materials:
-
This compound sample
-
Bacillus subtilis ATCC 6633
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture B. subtilis in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
This compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, measure the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.
-
Visualizations
This compound Mechanism of Action: T-box Riboswitch Inhibition
The following diagram illustrates the signaling pathway of the T-box riboswitch and the inhibitory action of this compound.
Caption: Mechanism of T-box riboswitch regulation and this compound inhibition.
Quality Control Workflow for this compound
This diagram outlines the logical workflow for the quality control of a new batch of this compound.
Caption: Quality control workflow for laboratory-use this compound.
References
- 1. protocols.io [protocols.io]
- 2. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. microbe-investigations.com [microbe-investigations.com]
Application Note: Unveiling the Transcriptional Impact of PKZ18 using RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKZ18 is a novel antibiotic compound that presents a promising strategy in combating the rise of antibiotic-resistant Gram-positive bacteria.[1][2][3][4] Its unique mechanism of action targets the T-box riboswitch, a conserved regulatory element in the 5' untranslated region (UTR) of essential genes, particularly those involved in amino acid metabolism.[1] this compound and its analogs inhibit bacterial growth by binding to the stem I specifier loop of the T-box, preventing the codon-anticodon interaction necessary for tRNA binding and thereby leading to the termination of transcription. This application note provides a detailed protocol for utilizing RNA sequencing (RNA-Seq) to elucidate the global changes in gene expression induced by this compound treatment in Gram-positive bacteria, using Methicillin-resistant Staphylococcus aureus (MRSA) as an example.
Mechanism of Action of this compound
This compound selectively targets the T-box regulatory mechanism found exclusively in Gram-positive bacteria. In the absence of a sufficient supply of a specific amino acid, the corresponding uncharged tRNA binds to the T-box, inducing a conformational change that allows transcription of the downstream gene, often an aminoacyl-tRNA synthetase. This compound disrupts this process by binding to the T-box, which leads to premature transcription termination and ultimately inhibits bacterial growth. An analog of this compound, known as this compound-22, has been shown to significantly affect the expression of 8 out of 12 T-box controlled genes in MRSA.
Caption: Mechanism of this compound action on the T-box riboswitch.
Experimental Protocols
This section details the necessary protocols for investigating the effects of this compound on the transcriptome of MRSA.
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), e.g., USA300.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture Conditions: Grow MRSA aerobically at 37°C with shaking (220 rpm) to mid-logarithmic phase (OD600 of 0.4-0.6).
This compound Treatment
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment: Dilute the MRSA culture to a starting OD600 of 0.05 in fresh CAMHB. Add this compound to the desired final concentration (e.g., 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)). A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.5% (v/v).
-
Incubation: Incubate the treated and control cultures at 37°C with shaking for a defined period (e.g., 2, 4, or 6 hours) to capture both early and late transcriptional responses.
RNA Extraction and Quality Control
-
RNA Isolation: Harvest bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Immediately lyse the cells using a suitable method, such as mechanical disruption with bead beating in the presence of a lysis buffer (e.g., TRIzol). Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Genomic DNA Removal: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Verify the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 7.0 is recommended for RNA-Seq.
RNA Sequencing Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) Depletion: Deplete rRNA from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina) to enrich for mRNA transcripts.
-
Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This involves RNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NextSeq 500 or NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
Caption: Experimental workflow for RNA sequencing analysis.
Data Presentation
The primary output of the RNA-Seq analysis will be a list of differentially expressed genes (DEGs) between this compound-treated and control samples. This data should be summarized in a clear and concise table.
Table 1: Effect of this compound-22 on T-box Controlled Genes in MRSA
| Gene | Function | Fold Change (this compound-22 vs. Control) | p-value |
| ileS | Isoleucyl-tRNA synthetase | -2.5 | < 0.05 |
| tyrS | Tyrosyl-tRNA synthetase | -2.1 | < 0.05 |
| glyS | Glycyl-tRNA synthetase | -1.8 | < 0.05 |
| thrS | Threonyl-tRNA synthetase | -1.7 | < 0.05 |
| serS | Seryl-tRNA synthetase | -1.5 | < 0.05 |
| leuS | Leucyl-tRNA synthetase | -1.4 | < 0.05 |
| proS | Prolyl-tRNA synthetase | -1.3 | < 0.05 |
| metG | Methionyl-tRNA synthetase | -1.2 | < 0.05 |
| argS | Arginyl-tRNA synthetase | No significant change | > 0.05 |
| hisS | Histidyl-tRNA synthetase | No significant change | > 0.05 |
| valS | Valyl-tRNA synthetase | No significant change | > 0.05 |
| trpS | Tryptophanyl-tRNA synthetase | No significant change | > 0.05 |
Note: The data presented in this table is a representative summary based on published findings and should be replaced with experimental results.
Data Analysis
A standard bioinformatics pipeline should be employed for RNA-Seq data analysis. This includes:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference MRSA genome using a splice-aware aligner like STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and pathways affected by this compound treatment.
Conclusion
RNA sequencing is a powerful tool for characterizing the genome-wide effects of novel antimicrobial compounds like this compound. The protocols and data analysis workflow outlined in this application note provide a comprehensive framework for researchers to investigate the transcriptional response to this compound, validate its mechanism of action, and potentially uncover novel off-target effects. This approach is crucial for advancing our understanding of this compound and supporting its development as a next-generation antibiotic.
References
Troubleshooting & Optimization
Troubleshooting PKZ18 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the aqueous insolubility of PKZ18.
Introduction to this compound and Solubility Challenges
This compound is an antibiotic that inhibits bacterial growth by targeting the T-box riboswitch, a gene regulatory mechanism in Gram-positive bacteria.[1][2][3][4][5] Like many promising drug candidates, particularly those with complex hydrophobic structures, this compound exhibits poor water solubility. This characteristic can present significant hurdles in experimental assays and preclinical development, affecting bioavailability and therapeutic efficacy. This guide offers systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in standard aqueous buffers like PBS or Tris. Why is this happening?
A1: this compound is a lipophilic molecule, meaning it has low intrinsic solubility in water-based (aqueous) solutions. Its molecular structure favors non-polar environments over polar ones like water. Direct dissolution in aqueous buffers is often unsuccessful because the energy required to break the crystal lattice of the solid this compound and solvate it with water is too high.
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue when a drug is initially dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous medium where its solubility is much lower. The organic solvent concentration may not be sufficient to keep the drug dissolved upon dilution. To resolve this, you can either decrease the final concentration of this compound or increase the percentage of co-solvent in the final solution, if your experimental system permits.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Adjusting the pH can improve the solubility of ionizable compounds. This compound contains a carboxylic acid group, which can be deprotonated at higher pH values, forming a more soluble salt. However, the stability and activity of the compound at different pH levels must be verified, as extreme pH can cause degradation or alter its biological function.
Q4: What are the most common excipients used to formulate poorly soluble compounds like this compound for in vivo studies?
A4: For parenteral (injectable) formulations, common solubilizing excipients include co-solvents (e.g., propylene (B89431) glycol, ethanol), surfactants (e.g., Polysorbate 80, Cremophor EL), and cyclodextrins (e.g., HP-β-CD). The choice of excipient depends on the required dose, route of administration, and potential toxicity.
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve During Stock Solution Preparation
This workflow provides a systematic approach to finding a suitable solvent system for your initial stock solution.
Issue 2: Compound Precipitates from Solution During Experiment
Precipitation during an experiment can invalidate results. The following decision tree helps in selecting an appropriate solubilization strategy.
Data Presentation
The following tables present illustrative data for this compound to guide formulation development.
Table 1: Illustrative Physicochemical Properties of this compound
| Property | Value (Estimated) | Implication for Solubility |
| Molecular Weight | ~450-550 g/mol | Larger molecules can have lower aqueous solubility. |
| logP | > 4.0 | Indicates high lipophilicity and poor water solubility. |
| pKa (Carboxylic Acid) | ~ 4.5 - 5.5 | The compound will be more soluble at pH > 6. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very poorly soluble in neutral aqueous solutions. |
Table 2: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL, Estimated) | Recommended Use |
| Water | < 0.001 | Not suitable as a primary solvent. |
| PBS (pH 7.4) | < 0.001 | Not suitable for direct dissolution. |
| Ethanol | ~5 | Can be used as a co-solvent. |
| Propylene Glycol (PG) | ~10 | Good co-solvent for parenteral formulations. |
| PEG 400 | ~20 | Good co-solvent, often used in combination. |
| DMSO | > 50 | Excellent for high-concentration stock solutions. |
| NMP | > 50 | Excellent for high-concentration stock solutions. |
Table 3: Recommended Excipients for Formulation Screening
| Excipient Class | Example | Starting Concentration Range (% w/v) | Notes |
| Surfactant | Polysorbate 80 (Tween® 80) | 1 - 10% | Forms micelles to encapsulate the drug. |
| Cyclodextrin | HP-β-CD | 5 - 20% | Forms inclusion complexes to enhance solubility. |
| Co-solvent | PEG 400 + Ethanol | 10 - 40% | Reduces solvent polarity. |
| Lipid-based | Cremophor® EL | 1 - 5% | Emulsifier for lipid-based formulations. |
This compound Mechanism of Action
This compound functions by binding to the T-box riboswitch in Gram-positive bacteria, interfering with tRNA binding and leading to the termination of transcription for essential amino acid-related genes.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.
-
Procedure :
-
Tare a sterile 1.5 mL microcentrifuge tube on the balance.
-
Carefully weigh 5 mg of this compound powder into the tube.
-
Using a calibrated micropipette, add 500 µL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 2-3 minutes until the powder is completely dissolved. A clear, particle-free solution should be observed.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Materials : 10 mg/mL this compound stock in DMSO, assay buffer (e.g., PBS, pH 7.4), 96-well clear-bottom plate, plate reader capable of measuring absorbance at 620 nm.
-
Procedure :
-
Add 198 µL of the assay buffer to wells of the 96-well plate.
-
Add 2 µL of the 10 mg/mL this compound stock solution to each well to achieve a final concentration of 100 µg/mL (This creates a 1% DMSO concentration). Prepare a buffer + 1% DMSO well as a blank.
-
Immediately place the plate in a plate reader set to 37°C.
-
Measure the absorbance (turbidity) at 620 nm every 5 minutes for 2 hours.
-
Interpretation : A stable, low absorbance reading indicates that the compound is soluble at that concentration. A steady increase in absorbance over time indicates precipitation.
-
Protocol 3: Screening Solubilizing Excipients
-
Materials : this compound stock, assay buffer, excipient stocks (e.g., 20% Polysorbate 80, 40% HP-β-CD), 96-well plate, plate reader.
-
Procedure :
-
Prepare serial dilutions of each excipient in the assay buffer. For example, for Polysorbate 80, create solutions of 10%, 5%, 2%, 1%, and 0.5% in PBS.
-
Dispense 198 µL of each excipient dilution into the wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL this compound stock to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Visually inspect each well for signs of precipitation.
-
Quantify the solubility by measuring turbidity (absorbance at 620 nm) or by analyzing the supernatant for this compound concentration via HPLC.
-
Analysis : Identify the lowest concentration of each excipient that maintains this compound in a clear, precipitate-free solution.
-
References
- 1. An evolving tale of two interacting RNAs — themes and variations of the T-box riboswitch mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-box riboswitch background [tbdb.io]
- 3. scispace.com [scispace.com]
- 4. The T box mechanism: tRNA as a regulatory molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The T-Box Riboswitch: tRNA as an Effector to Modulate Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PKZ18 Concentration to Minimize Cytotoxicity
Welcome to the technical support center for researchers utilizing PKZ18 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic that functions by inhibiting bacterial growth.[1] Its primary mechanism of action involves targeting the T-box regulatory mechanism in Gram-positive bacteria.[2][3] Specifically, this compound binds to the stem I specifier loop of the T-box riboswitch in bacterial mRNA, preventing the binding of unacylated tRNA.[1] This action inhibits the transcription and translation of essential genes, such as those for aminoacyl-tRNA synthetases, ultimately leading to bacterial growth inhibition.[1]
Q2: I am observing significant cytotoxicity in my eukaryotic cell line when using this compound. Is this expected?
Yes, the parent compound this compound has been reported to exhibit moderate cytotoxicity at concentrations equivalent to its minimum inhibitory concentration (MIC) against bacteria, which is typically in the range of 32-64 µg/mL. Cytotoxicity in eukaryotic cells has been observed after 48 hours of treatment at these concentrations.
Q3: Are there less cytotoxic alternatives to this compound?
Yes, several analogs of this compound have been developed that exhibit reduced cytotoxicity towards eukaryotic cells while maintaining or even improving antibacterial efficacy. One notable analog, this compound-22, has been shown to be less toxic than the parent this compound compound. The cytotoxic effects of these analogs are typically observed at concentrations 2- to 4-fold higher than their MIC.
Q4: How should I prepare and store this compound?
For many small molecules that are not readily soluble in aqueous solutions, a common practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your culture is low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. Always refer to the manufacturer's specific instructions for storage and handling.
Q5: What are the best practices for determining the optimal concentration of this compound in my experiments?
To find the ideal concentration that minimizes cytotoxicity while achieving the desired experimental effect, it is essential to perform a dose-response study. This involves treating your specific cell line with a range of this compound concentrations and assessing cell viability at different time points. This will help you identify the therapeutic window for your experimental setup.
Troubleshooting Guide
Encountering unexpected cytotoxicity can be a significant hurdle in research. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium. | Ensure the final solvent concentration is within a non-toxic range for your cell line (typically <0.5%). Run a vehicle control (medium with the same amount of solvent but without this compound) to assess solvent toxicity. |
| Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations, leading to inaccurate dosing and potential physical stress on the cells. | Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration. The solubility of compounds can be affected by the components of the culture medium. | |
| Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. | Perform a thorough literature search to see if any cytotoxicity data exists for your cell line with this compound or similar compounds. Consider testing a different, more robust cell line if possible. | |
| Inconsistent results between experiments | Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect their response to treatment. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments. Always perform a pre-treatment cell viability check. |
| Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant variations in the final concentration. | Prepare fresh stock solutions and dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| No observable effect of this compound, even at high concentrations | Compound Degradation: this compound may have degraded due to improper storage or handling. | Refer to the manufacturer's guidelines for proper storage. If in doubt, use a fresh vial of the compound. |
| Assay Interference: The components of your viability assay may be interacting with this compound, leading to inaccurate readings. | Consider using an orthogonal method to confirm your results. For example, if you are using a metabolic assay like AlamarBlue, you could confirm the results with a dye exclusion assay like Trypan Blue. |
Data Presentation
The following table summarizes the available data on the cytotoxicity of this compound and its analogs against eukaryotic cell lines. Note that specific IC50 values are not widely available in the literature; the data is primarily presented in relation to the compound's Minimum Inhibitory Concentration (MIC) against bacteria.
| Compound | Cell Line | Assay | Observation | Reference |
| This compound | J774.16 (Murine Macrophage) | AlamarBlue | Decreased metabolic activity at 64 µg/mL after 72 hours. | |
| A549 (Human Lung Epithelial) | AlamarBlue | Near-total reduction of redox activity at 128 µg/mL after 48 hours. | ||
| This compound Analogs (general) | J774.16 (Murine Macrophage) & A549 (Human Lung Epithelial) | AlamarBlue | Cytotoxicity observed at concentrations 2- to 4-fold higher than their MICs. | |
| This compound-22 | J774.16 (Murine Macrophage) | Trypan Blue | Higher viability compared to this compound at the same concentrations. |
Experimental Protocols
1. AlamarBlue (Resazurin) Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or its analogs
-
AlamarBlue reagent
-
96-well plates
-
Plate reader capable of measuring fluorescence or absorbance
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add AlamarBlue reagent to each well, typically 10% of the well volume.
-
Incubate for 1-4 hours, protected from light.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
After treating the cells with this compound for the desired duration, detach the cells from the culture vessel.
-
Create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Mandatory Visualizations
Signaling Pathway of T-Box Riboswitch Regulation
Caption: T-Box riboswitch mechanism and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of PKZ18
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of PKZ18 and its analogs in experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antibiotic that functions by targeting the T-box gene regulation mechanism in Gram-positive bacteria.[1][2][3] It specifically binds to the conserved stem I specifier loop of the T-box riboswitch-like element found in the 5' untranslated region (UTR) of numerous essential genes.[1][4] This binding action prevents the necessary codon-anticodon interaction for tRNA binding, leading to the termination of transcription for these essential genes and ultimately inhibiting bacterial growth.[1][4] The T-box mechanism is absent in Gram-negative bacteria and the human host, making it a selective target.[5][6]
Q2: What are the potential "off-target" effects of this compound?
A2: While this compound is designed to be selective for a bacterial RNA structure, off-target effects can manifest as cytotoxicity towards eukaryotic cells, particularly at or above the minimum inhibitory concentration (MIC).[1][2] The parent compound, this compound, has shown moderate cytotoxicity in human cells in culture.[6] Newer analogs, such as this compound-22, have been developed to have reduced cytotoxicity against eukaryotic cells while maintaining or improving antibacterial efficacy.[1][3][7]
Q3: My experimental results with this compound are inconsistent or show unexpected toxicity. What could be the cause?
A3: Inconsistent results or unexpected toxicity can stem from several factors:
-
Compound Solubility: Poor solubility of this compound in your culture media can lead to precipitation and non-specific effects. It is crucial to ensure the compound is fully dissolved.
-
High Cytotoxicity at Effective Concentrations: The observed toxicity may be an inherent off-target effect of the specific this compound analog you are using. Consider using a newer analog with a better therapeutic window, like this compound-22.[1][3]
-
Activation of Cellular Stress Pathways: Off-target interactions can trigger unintended signaling pathways in host cells, leading to unexpected phenotypes.
-
Experimental Controls: Ensure you are using appropriate controls, including a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity.
Q4: How can I experimentally validate the on-target and off-target effects of this compound in my experiments?
A4: To confirm that this compound is acting on its intended target and to assess its off-target effects, a multi-pronged approach is recommended:
-
On-Target Validation:
-
Off-Target (Cytotoxicity) Validation:
-
Cell Viability Assays: Treat eukaryotic cell lines (e.g., A549 human lung epithelial cells, J774.16 murine macrophages) with a range of this compound concentrations and measure cell viability using assays like AlamarBlue or Trypan blue exclusion.[8] This will help determine the cytotoxic concentration (CC50).
-
Compare with Analogs: Test newer analogs like this compound-22 alongside the parent compound to confirm if they exhibit a wider therapeutic window (higher CC50 to MIC ratio).[1][3]
-
Data Presentation
Table 1: In Vitro Activity of this compound and its Analog this compound-22
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (Eukaryotic Cells) | Reference |
| This compound | Most Gram-positive bacteria | 32-64 | Cytotoxic at MIC after 48 hours | [1][2][4] |
| This compound-22 | Methicillin-resistant S. aureus (MRSA) | 8-32 | Reduced cytotoxicity compared to this compound | [7][9] |
Experimental Protocols
Protocol 1: Assessing On-Target Activity via RNA Sequencing
Objective: To determine the effect of this compound-22 on the expression of T-box controlled genes in a susceptible bacterial strain (e.g., MRSA).
Methodology:
-
Bacterial Culture: Grow MRSA to the mid-logarithmic phase.
-
Treatment: Treat the bacterial cultures with this compound-22 at concentrations of 4 µg/mL and 8 µg/mL. Include an untreated control.
-
Incubation: Incubate the cultures for a defined period (e.g., 30 minutes).
-
RNA Extraction: Isolate total RNA from the bacterial cells.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform differential gene expression analysis, focusing on the known T-box regulated genes. A statistically significant decrease in the expression of these genes in the treated samples compared to the control indicates on-target activity.[2][3]
Protocol 2: Evaluating Off-Target Cytotoxicity in Eukaryotic Cells
Objective: To determine the cytotoxicity of this compound and its analogs on a human cell line.
Methodology:
-
Cell Culture: Culture A549 human lung epithelial cells in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound or its analogs. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 48 hours.
-
Viability Assay: Measure cell metabolic activity using a reagent like AlamarBlue according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the 50% cytotoxic concentration (CC50).[8]
Visualizations
Caption: Mechanism of action of this compound on the T-box riboswitch.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. healthresearch.org [healthresearch.org]
- 6. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of PKZ18 and Its Analogs in Solution
Welcome to the technical support center for PKZ18 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of these novel antibiotic compounds in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide provides solutions to common issues you may encounter when working with this compound and its analogs in solution.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| My this compound analog precipitates out of solution after I dilute my DMSO stock into an aqueous buffer. | The compound has exceeded its aqueous solubility limit. The final DMSO concentration may be too high, or the buffer pH may not be optimal for solubility. | - Decrease Final Concentration: Try lowering the final concentration of the compound in your assay. - Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%) to avoid solvent-induced precipitation.[1] - Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. Test a range of buffer pH values to find the optimal condition for your molecule.[1] - Use a Different Solvent System: Consider using a co-solvent system or formulating the compound with solubility-enhancing excipients.[2] |
| I'm observing a loss of compound activity or inconsistent results in my assays over time. | The compound may be degrading in the experimental conditions (e.g., temperature, light exposure, pH of the medium). | - Perform a Stability Study: Use the chemical stability protocol outlined below to determine the rate of degradation under your specific assay conditions. - Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.[3] - Control Environmental Factors: Protect your solutions from light by using amber vials or covering them with foil. Maintain a consistent temperature and pH.[4] |
| The color of my compound solution has changed. | This often indicates chemical degradation or oxidation.[4] | - Assess Compound Integrity: Use an analytical method like HPLC to check for the appearance of degradation peaks. - Prepare Fresh Stock: Discard the discolored solution and prepare a new stock from solid material. - Inert Atmosphere: If the compound is susceptible to oxidation, consider preparing and storing solutions under an inert gas like argon or nitrogen.[4] |
| My stock solution in DMSO shows precipitation after freeze-thaw cycles. | The solubility limit may be exceeded at lower temperatures, or the solvent may not be ideal for cryogenic storage.[4] | - Optimize Storage Concentration: Storing at a slightly lower concentration might prevent precipitation.[4] - Slow Thawing: Thaw solutions slowly at room temperature and ensure the compound is fully redissolved by vortexing before use.[4] - Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound and its analogs?
A1: this compound and its analogs are generally hydrophobic molecules and, like many small molecule inhibitors, may exhibit low aqueous solubility.[5] Their solubility is expected to be higher in organic solvents like DMSO. For experimental use, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer.
Q2: How should I store my stock solutions of this compound and its analogs?
A2: For long-term stability, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4]
Q3: What is the known mechanism of action for this compound?
A3: this compound is an antibiotic that functions by targeting the T-box riboswitch in Gram-positive bacteria.[6][7] It selectively binds to the stem I specifier loop, preventing the codon-anticodon interaction required for tRNA binding.[6] This action reduces the transcriptional read-through of genes regulated by the T-box mechanism.[6][8]
Q4: Are there known degradation pathways for compounds similar to this compound?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, similar heterocyclic compounds can be susceptible to oxidation and hydrolysis. It is crucial to assess the stability of your specific analog under your experimental conditions.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and some of its analogs against various bacterial strains.
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound | Bacillus subtilis | 32 | [5] |
| This compound | Staphylococcus aureus | 32 | [5] |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [5] |
| This compound | Enterococcus faecalis | >32 | [5] |
| This compound-22 | Bacillus subtilis | 16 | [5] |
| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound or its analogs in an aqueous buffer.
Materials:
-
This compound or analog
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer. Then, transfer a small volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the buffer (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity or light scattering compared to the buffer-only control.
Protocol 2: Chemical Stability Assessment in Solution
This protocol outlines a method to evaluate the chemical stability of this compound or its analogs in a specific solution over time.
Materials:
-
This compound or analog stock solution in DMSO
-
Experimental buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents
Procedure:
-
Prepare Test Solution: Dilute the compound stock solution to the final working concentration in your experimental buffer or medium.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound. This serves as your baseline.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. The appearance of new peaks and a decrease in the parent peak area indicate degradation. The percentage of compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Signaling Pathway
Caption: Mechanism of this compound inhibition of the T-box riboswitch.
Experimental Workflow
Caption: Experimental workflow for stability assessment.
Troubleshooting Logic
Caption: Troubleshooting logic for compound precipitation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of PKZ18 derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of PKZ18 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing the this compound core scaffold?
A1: A common and versatile approach for the synthesis of the 2,4-disubstituted thiazole (B1198619) core of this compound is the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of an α-haloketone with a thioamide. The resulting 2-amino-4-substituted thiazole can then be coupled with a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid to form the final amide linkage.
Q2: I am having trouble with the Hantzsch thiazole synthesis step. What are the common issues?
A2: Common issues with the Hantzsch synthesis include low yields, formation of side products, and difficulty in purification.[1][4] These can arise from impure starting materials (α-haloketone and thioamide), incorrect reaction conditions (temperature, solvent, pH), or competing side reactions. Refer to the troubleshooting guide below for specific solutions.
Q3: My amide coupling reaction between the thiazole amine and the bicyclic acid is not proceeding well. What could be the problem?
A3: Challenges in amide bond formation are frequent and can be due to several factors. These include poor activation of the carboxylic acid, low nucleophilicity of the thiazole amine, steric hindrance, or inappropriate choice of coupling reagents and reaction conditions. Our troubleshooting section provides detailed guidance on optimizing this critical step.
Q4: What are the recommended purification techniques for this compound derivatives?
A4: Purification of thiazole derivatives often involves column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the specific derivative. Recrystallization can also be an effective method for obtaining highly pure product.
Q5: Are there any known stability issues with this compound derivatives?
A5: Thiazole rings are generally stable aromatic systems. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. It is advisable to store the compounds in a cool, dry place and to use neutral or mildly acidic/basic conditions during workup and purification.
Troubleshooting Guides
Problem 1: Low Yield in Hantzsch Thiazole Synthesis
| Potential Cause | Suggested Solution |
| Impure α-haloketone | Purify the α-haloketone by recrystallization or column chromatography before use. Ensure it is free from starting ketone and di-halogenated byproducts. |
| Decomposition of thioamide | Use freshly prepared or commercially available high-purity thioamide. Some thioamides can be unstable, especially in solution. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While some Hantzsch syntheses proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC to avoid decomposition at elevated temperatures. |
| Suboptimal Solvent | Ethanol (B145695) or methanol (B129727) are commonly used solvents. However, for less reactive substrates, a higher boiling point solvent like DMF might be necessary. Ensure the solvent is dry. |
| pH of the Reaction Mixture | The reaction is often carried out under neutral or slightly acidic conditions. If the reaction stalls, the addition of a catalytic amount of a non-nucleophilic base like pyridine (B92270) can sometimes be beneficial. |
Problem 2: Formation of Side Products in Hantzsch Thiazole Synthesis
| Potential Cause | Suggested Solution |
| Formation of oxazole (B20620) byproduct | This can occur if the starting thioamide contains residual amide. Ensure the thioamide is of high purity. |
| Formation of bis-thiazole or other condensation products | This may happen with prolonged reaction times or at high temperatures. Monitor the reaction closely by TLC and stop it once the starting materials are consumed. |
| Reaction of α-haloketone with itself | Use a slight excess of the thioamide (1.1-1.2 equivalents) to ensure the complete consumption of the α-haloketone. |
Problem 3: Incomplete Amide Coupling Reaction
| Potential Cause | Suggested Solution |
| Inefficient carboxylic acid activation | Use a reliable activating agent. Common choices include EDC/HOBt, HATU, or converting the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride. |
| Low nucleophilicity of the thiazole amine | The 2-aminothiazole (B372263) can be a weak nucleophile. The addition of a non-nucleophilic base like DIEA or triethylamine (B128534) is crucial to deprotonate the amine and facilitate the reaction. |
| Steric Hindrance | Both the bicyclic acid and the substituted thiazole can be sterically demanding. Using a less hindered coupling reagent might be beneficial. In some cases, heating the reaction mixture may be necessary. |
| Solvent Issues | Aprotic polar solvents like DMF, DCM, or THF are generally suitable. Ensure the solvent is anhydrous, as water can quench the activated carboxylic acid. |
| Racemization (if chiral centers are present) | For chiral carboxylic acids, using coupling reagents known to minimize racemization, such as HATU or COMU, is recommended. Performing the reaction at lower temperatures can also help. |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of a 2-Amino-4-aryl-5-methylthiazole Intermediate
-
To a solution of the appropriate α-bromo-arylpropanone (1.0 eq) in ethanol (0.2 M), add the corresponding thioamide (1.1 eq).
-
Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aminothiazole derivative.
Protocol 2: General Procedure for Amide Coupling
-
Dissolve the bicyclo[2.2.1]heptane-2-carboxylic acid derivative (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the 2-aminothiazole derivative (1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq) in anhydrous DCM.
-
Add the solution of the amine to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound derivative.
Quantitative Data Summary
The following tables provide representative data for the synthesis of a hypothetical this compound derivative. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Hantzsch Thiazole Synthesis Yield and Purity
| Starting α-haloketone | Starting Thioamide | Yield (%) | Purity (by HPLC, %) |
| 1-bromo-1-(4-isopropylphenyl)propan-2-one | Thioacetamide | 75-85 | >95 |
| 1-chloro-1-(4-ethylphenyl)propan-2-one | Thioacetamide | 70-80 | >95 |
Table 2: Amide Coupling Yield and Purity
| Thiazole Amine | Bicyclic Acid | Coupling Reagent | Yield (%) | Purity (by HPLC, %) |
| 2-amino-4-(4-isopropylphenyl)-5-methylthiazole | (1R,2R,3S,4S)-3-carboxy-bicyclo[2.2.1]heptane | EDC/HOBt | 60-70 | >98 |
| 2-amino-4-(4-ethylphenyl)-5-methylthiazole | (1R,2R,3S,4S)-3-carboxy-bicyclo[2.2.1]heptane | HATU | 65-75 | >98 |
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low yield issues.
Caption: Mechanism of action of this compound derivatives.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate PKZ18 degradation during experiments
Welcome to the technical support center for PKZ18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential degradation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibiotic that shows activity against a range of Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of the T-box riboswitch, a non-coding RNA regulatory element found in the 5' untranslated region of various essential genes in these bacteria.[1][2] By binding to the T-box, this compound prevents the binding of uncharged tRNA, which leads to the termination of transcription of downstream genes essential for amino acid metabolism and transport, thereby inhibiting bacterial growth.[1][2]
Q2: What are the known analogs of this compound?
A2: A notable analog of this compound is this compound-22. This analog has been shown to have improved antibacterial activity and reduced cytotoxicity in mammalian cells compared to the parent compound.[3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a thiazole (B1198619) ring and an amide linkage, suggests potential susceptibility to the following degradation pathways common to similar compounds:
-
Hydrolysis: The amide bond in the this compound molecule could be susceptible to cleavage under acidic or basic conditions.[4]
-
Oxidation: The thiazole ring system can be prone to oxidation, potentially leading to loss of activity.
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents like this compound, can be sensitive to light, especially UV radiation.[4][5] Exposure to light can lead to complex rearrangements and degradation.[4][5]
-
Thermal Degradation: Exposure to high temperatures can cause fragmentation of the molecule.[4]
Q4: How should this compound be stored to minimize degradation?
A4: For optimal stability, this compound should be stored as a solid at -20°C. If in solution, it is recommended to prepare fresh solutions for each experiment or to store aliquots of a stock solution at -20°C for a limited time. Avoid repeated freeze-thaw cycles. Protect both solid and solutions from light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in bioassays. | Degradation of this compound in stock solutions or experimental media. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. - If using frozen stock solutions, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. - Minimize the exposure of this compound solutions to light by using amber vials and covering experimental plates with foil. - Ensure the pH of the experimental media is within a neutral and stable range, as extreme pH can promote hydrolysis. - Avoid prolonged incubation at elevated temperatures if possible. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the experimental media is low (typically <1%) and does not affect the biological system. - Perform serial dilutions to reach the final desired concentration. |
| Variability in results between experiments. | Inconsistent handling and storage of this compound. | - Standardize the protocol for preparing and storing this compound solutions. - Always protect solutions from light and store at the recommended temperature. - Ensure all researchers in the lab are following the same handling procedures. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid this compound in sterile DMSO to a final concentration of 10 mg/mL.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum in CAMHB and adjust the optical density at 600 nm (OD600) to 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of 1 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below 1%.
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no this compound) and a negative control (media only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
This compound Mechanism of Action
References
Technical Support Center: Long-Term Storage and Handling of PKZ18 Compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of PKZ18 compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO.[1] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure the compound is fully dissolved.
Q3: My solid this compound powder has changed color. What should I do?
A3: A change in the physical appearance of the solid compound, such as discoloration, can be an indication of degradation. This may be caused by exposure to light, heat, or humidity. Before using the compound in your experiments, it is crucial to verify its purity using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
Q4: I am observing a decrease in the activity of my this compound compound in my assays. What could be the cause?
A4: A loss of activity can be due to several factors, including degradation of the compound in the stock solution or instability in the assay buffer. Ensure that stock solutions have been stored correctly and have not exceeded their recommended storage duration. It is also advisable to assess the stability of this compound in your specific assay buffer, as factors like pH can influence compound stability.
Q5: Can the type of storage container affect the stability of this compound?
A5: Yes, the choice of storage container can impact the stability of your compound. For long-term storage of solutions, it is best to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to minimize the risk of adsorption to the container surface or leaching of contaminants.
Troubleshooting Guides
Issue: Inconsistent Results or Loss of Compound Activity
This guide provides a systematic approach to troubleshooting inconsistent experimental results or a suspected loss of this compound activity.
Caption: Troubleshooting workflow for this compound instability.
Issue: Appearance of New Peaks in HPLC Analysis
The appearance of new peaks in an HPLC chromatogram of a this compound sample over time is a strong indicator of degradation. The following diagram illustrates a hypothetical degradation pathway for a thiazole-containing compound like this compound.
Caption: Hypothetical degradation pathways for a thiazole compound.
Data Presentation
The following tables summarize the recommended storage conditions for this compound to ensure its long-term stability.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration |
| Long-term | -20°C | Up to 3 years[1] |
| Short-term | 4°C | Up to 2 years[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration |
| DMSO | -80°C | Up to 6 months[1] |
| DMSO | -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.
1. Acid and Base Hydrolysis:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
- For acid hydrolysis, mix the stock solution with 0.1 M HCl.
- For base hydrolysis, mix the stock solution with 0.1 M NaOH.
- Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
- At each time point, neutralize the samples and analyze by HPLC.
2. Oxidative Degradation:
- Prepare a stock solution of this compound.
- Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
- Incubate the solution at room temperature, protected from light, for a defined period.
- Analyze the samples by HPLC at various time points.
3. Photolytic Degradation:
- Expose both the solid this compound compound and a solution of the compound to a light source that provides both UV and visible light.
- Maintain a control sample in the dark.
- Analyze the samples by HPLC after a defined period of exposure.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
References
Technical Support Center: Refining Experimental Conditions for PKZ18 Biofilm Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PKZ18 and its analogs in bacterial biofilm assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biofilm research?
A1: this compound and its more potent analog, this compound-22, are novel anti-infective agents that specifically target Gram-positive bacteria.[1][2] They are of significant interest in biofilm research because they inhibit biofilm formation and can eradicate existing biofilms, including those formed by methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Their unique mechanism of action, which targets the T-box regulatory mechanism, makes them a promising alternative to traditional antibiotics.[1][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound targets the T-box riboswitch, a conserved RNA regulatory element found in the 5' untranslated region (UTR) of essential genes in Gram-positive bacteria.[4][5][6] Specifically, it disrupts the interaction between uncharged tRNA and the T-box, preventing the stabilization of the antiterminator structure. This leads to premature transcription termination of genes crucial for amino acid metabolism and tRNA synthesis, ultimately inhibiting bacterial growth and viability, both in planktonic and biofilm states.[1][7][8]
Q3: Which bacterial species are susceptible to this compound?
A3: this compound and its analogs are effective against a range of Gram-positive bacteria.[9] They have been extensively studied in Staphylococcus aureus, including MRSA strains known for their robust biofilm formation.[1][3][10]
Q4: What are the standard assays to test the efficacy of this compound against biofilms?
A4: The most common assays are the Minimum Biofilm Inhibitory Concentration (MBIC) assay and the Minimum Biofilm Eradication Concentration (MBEC) assay.[1][11] The MBIC assay determines the lowest concentration of a compound required to inhibit biofilm formation, while the MBEC assay determines the lowest concentration needed to eradicate a pre-formed biofilm.[11][12] Quantification of biofilm mass is typically performed using crystal violet staining, while cell viability within the biofilm can be assessed by colony-forming unit (CFU) counts.[5][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in biofilm formation between replicate wells. | Inconsistent inoculation volume or cell density. Edge effects in the microtiter plate. Contamination. | Ensure a homogenous bacterial suspension and use a multichannel pipette for accurate dispensing.[7] To minimize evaporation, fill the outer wells with sterile media or water and do not use them for experimental samples.[7] Maintain strict aseptic technique throughout the experiment.[15] |
| Weak or no biofilm formation by the positive control. | Suboptimal growth medium. Inappropriate incubation time or temperature. The bacterial strain may be a poor biofilm former. | Supplementing the growth medium (e.g., Tryptic Soy Broth) with glucose (0.5% - 1%) can enhance biofilm formation for S. aureus.[10][16] Incubate for at least 24 hours at 37°C for S. aureus biofilm formation.[16][17] Use a well-characterized biofilm-forming strain as a positive control. |
| Difficulty in distinguishing between biofilm inhibition and bactericidal effects. | The compound may be killing the bacteria before they can form a biofilm. | Perform a standard Minimum Inhibitory Concentration (MIC) assay with planktonic bacteria to determine the compound's direct antimicrobial activity. Compare the MIC value to the MBIC value. |
| Loss of biofilm during washing steps of the crystal violet assay. | The washing technique is too harsh. The biofilm is weakly adherent. | Gently aspirate the medium from the side of the well.[18] When adding washing solution (e.g., PBS), dispense it slowly against the side of the well to avoid dislodging the biofilm.[15][18] |
| High background staining in negative control wells (media only). | Components of the growth medium are being stained by crystal violet. | Ensure all wells, including controls, are washed thoroughly before staining. Use the absorbance of the stained media-only wells as the blank value to subtract from all other readings. |
| Inconsistent crystal violet staining results. | Insufficient or excessive staining time. Incomplete solubilization of the crystal violet. | Adhere to a consistent staining time (e.g., 15-30 minutes).[14] After staining and washing, ensure the plate is completely dry before adding the solubilizing agent (e.g., 30% acetic acid or ethanol).[17][19] Pipette up and down to ensure all the dye is dissolved before reading the absorbance.[19] |
Experimental Protocols & Data
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is adapted for testing the efficacy of this compound against S. aureus biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Staphylococcus aureus strain (known biofilm former)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound or this compound-22 stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of S. aureus in TSB at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in the microtiter plate to achieve the desired final concentrations. Include a positive control (bacteria with no compound) and a negative control (media only).
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions and controls.
-
Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking.[16][17]
-
Washing: Carefully aspirate the planktonic bacteria from each well. Gently wash the wells twice with PBS, taking care not to disturb the biofilm.[5]
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[14]
-
Washing: Remove the crystal violet solution and wash the wells with PBS until the wash water is clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a plate reader. The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Quantitative Data Summary
The following tables summarize the efficacy of this compound-22 against S. aureus biofilms as reported in the literature.
Table 1: Efficacy of this compound-22 against S. aureus Biofilms
| Treatment | Concentration | Log Reduction (CFU/mL) | Reference |
| This compound-22 | 150 µg/mL | 2.5 | [20] |
| Vancomycin | (various) | 1.6 | [20] |
Table 2: Synergistic Effects with this compound-22
| Combination | Concentrations | Log Reduction (CFU/mL) | Reference |
| This compound-22 + Gentamicin | 25 µg/mL + 64 µg/mL | ~5 | [20] |
Visualizations
This compound Mechanism of Action: T-box Riboswitch Inhibition
Caption: Mechanism of T-box riboswitch regulation and this compound inhibition.
Experimental Workflow for Biofilm Assays
Caption: General workflow for this compound biofilm inhibition and eradication assays.
References
- 1. 2.5. Minimum Biofilm Inhibitory Concentration (MBIC) [bio-protocol.org]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. innovotech.ca [innovotech.ca]
- 5. 4.6. Minimum Biofilm Inhibitory Concentration (MBIC) [bio-protocol.org]
- 6. An evolving tale of two interacting RNAs — themes and variations of the T-box riboswitch mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of the T-box riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-box [riboswitch.ribocentre.org]
- 9. benchchem.com [benchchem.com]
- 10. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hielscher.com [hielscher.com]
- 12. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hielscher.com [hielscher.com]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. ableweb.org [ableweb.org]
- 16. imquestbio.com [imquestbio.com]
- 17. youtube.com [youtube.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in PKZ18 preparations
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing impurities in preparations of PKZ18, a novel antibiotic targeting Gram-positive bacteria. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in its preparation?
This compound is an antibiotic that inhibits bacterial growth by targeting the T-box riboswitch, a regulatory element in the messenger RNA of many essential genes in Gram-positive bacteria.[1][2][3] A key challenge in the preparation of this compound is controlling the formation of impurities during its multi-step synthesis, which can impact the compound's purity, activity, and safety. Given that this compound is a polar heterocyclic compound, its purification can also present significant challenges.[4]
Q2: What are the likely sources of impurities in this compound synthesis?
While the exact synthesis pathway for this compound is not publicly disclosed, it likely involves the formation of a core thiazole (B1198619) structure. A common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis.[5][6][7][8] Potential impurities can arise from several sources throughout the manufacturing process:
-
Starting Materials: Impurities present in the initial reactants can be carried through the synthesis.
-
Intermediates: Unreacted intermediates from preceding steps.
-
By-products: Products formed from side reactions occurring concurrently with the main reaction.
-
Degradation Products: The breakdown of this compound under certain conditions (e.g., heat, light, pH extremes).[9][10]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.
Q3: How can I identify and characterize unknown impurities in my this compound preparation?
A combination of analytical techniques is essential for comprehensive impurity profiling:[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating and quantifying impurities. Reversed-phase HPLC with a C18 column is often a good starting point for polar compounds like this compound.[12][13][14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, providing crucial information for their identification.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for elucidating the precise chemical structure of isolated impurities.[18][19]
Troubleshooting Guides
Issue 1: Low yield and multiple spots on TLC after a Hantzsch-type thiazole synthesis step.
-
Possible Cause: The reaction conditions may be promoting side reactions. In the Hantzsch synthesis, acidic conditions can lead to the formation of isomeric by-products.[20]
-
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions may favor the desired product.
-
Temperature Management: Avoid excessive heat, as it can lead to degradation and the formation of by-products.
-
Reagent Purity: Ensure the purity of the starting materials (α-haloketone and thioamide).
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and identify the optimal reaction time to maximize product formation and minimize by-products.
-
Issue 2: Poor peak shape and low recovery during HPLC purification of this compound.
-
Possible Cause: this compound, as a polar, nitrogen-containing heterocyclic compound, can interact strongly with the silica-based stationary phase in reversed-phase columns, leading to tailing peaks and poor recovery.[4][21]
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to block active silanol (B1196071) groups on the column.
-
Adjust the pH of the aqueous component of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) to protonate the basic nitrogens on this compound, which can improve peak shape.
-
-
Alternative Stationary Phases:
-
Consider using a column with end-capping to reduce the number of free silanol groups.
-
For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography.[4]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Data Presentation
Table 1: Hypothetical Impurity Profile of a Crude this compound Preparation
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity |
| 1 | 2.5 | 3.2 | Starting Material 1 |
| 2 | 4.1 | 1.8 | Starting Material 2 |
| 3 | 7.8 | 85.5 | This compound |
| 4 | 9.2 | 5.5 | Isomeric By-product |
| 5 | 11.5 | 4.0 | Degradation Product |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.
Protocol 2: General Purification Strategy for this compound
-
Initial Purification: Perform flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes. If the compound is highly polar, a more polar solvent system such as dichloromethane (B109758) and methanol (B129727) may be necessary. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to minimize tailing.[22]
-
Recrystallization: If a solid, attempt to recrystallize the partially purified this compound from a suitable solvent or solvent mixture to remove closely related impurities.
-
Preparative HPLC: For high-purity material, use preparative reversed-phase HPLC with a method adapted from the analytical HPLC protocol. Collect fractions corresponding to the main product peak.
-
Solvent Removal: Remove the HPLC solvents under reduced pressure. If the product is in a salt form due to mobile phase additives (e.g., TFA), a subsequent workup or lyophilization may be required.
Visualizations
Caption: General workflow for the analysis and purification of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthresearch.org [healthresearch.org]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. synarchive.com [synarchive.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. article.sapub.org [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 19. asianpubs.org [asianpubs.org]
- 20. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Bactericidal Activity of PKZ18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKZ18 and its analogs. Our goal is to help you overcome common experimental challenges and enhance the bactericidal activity of this promising class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antibiotic that inhibits bacterial growth by targeting the T-box riboswitch, a regulatory RNA element found in many Gram-positive bacteria.[1][2] It specifically binds to the specifier loop of the T-box, preventing the binding of tRNA and leading to premature termination of transcription for essential genes, such as those encoding aminoacyl-tRNA synthetases.[1][2] This multi-target mechanism contributes to a low frequency of resistance development.[3]
Q2: this compound shows high MIC values against some strains. How can I enhance its bactericidal activity?
There are two primary strategies to enhance the bactericidal activity of this compound:
-
Chemical Modification: Synthesizing novel analogs of this compound has been shown to significantly improve its potency. For example, the analog this compound-22 exhibits lower Minimum Inhibitory Concentrations (MICs) and enhanced bactericidal effects against strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4]
-
Combination Therapy: Using this compound analogs in combination with other classes of antibiotics, particularly aminoglycosides (e.g., gentamicin, tobramycin), can result in synergistic effects, significantly lowering the required concentration of both drugs.[4][5] This combination can increase the efficacy by 4- to 8-fold.[6]
Q3: What are the advantages of using this compound analogs in combination with aminoglycosides?
The synergistic combination of this compound analogs and aminoglycosides offers several advantages:
-
Increased Efficacy: The combination is more effective at killing bacteria than either drug alone.[4][5]
-
Reduced Dosage and Toxicity: The synergistic effect allows for the use of lower concentrations of both drugs, potentially reducing the toxicity associated with aminoglycosides.[5]
-
Broader Activity: this compound analogs are more effective in nutrient-limiting conditions, while aminoglycosides work better in nutrient-rich environments. Their combination allows for targeting bacteria in diverse conditions.[5]
-
Lower Resistance Potential: Targeting multiple pathways simultaneously makes it more difficult for bacteria to develop resistance.[3]
Q4: Is this compound effective against bacterial biofilms?
Yes, this compound and its analogs have demonstrated significant activity against biofilms formed by Gram-positive bacteria.[3] The analog this compound-22, in particular, has been shown to be more effective than vancomycin (B549263) in killing MRSA biofilms.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and its analogs.
Antimicrobial Susceptibility Testing (MIC/MBC Assays)
Issue: Inconsistent or higher-than-expected MIC values.
| Possible Cause | Recommended Solution |
| Compound Solubility Issues | This compound and its analogs are small molecules with potentially limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in broth. Observe for any precipitation in the stock solution or in the wells of the microtiter plate. |
| Compound Instability in Media | The stability of this compound in different bacterial growth media has not been extensively reported. If you suspect degradation, consider performing a time-course experiment to assess its stability in your chosen medium (e.g., Mueller-Hinton Broth). You can pre-incubate the drug in the medium for the duration of the assay and then test its activity. |
| Inoculum Preparation | An incorrect inoculum size is a common source of error. Ensure your bacterial suspension is standardized to a 0.5 McFarland standard. |
| Media Composition | The composition of Mueller-Hinton Broth can vary between manufacturers and even between lots, which can affect the activity of some antibiotics.[7][8] Use a consistent source of media and consider testing a new batch against a reference strain with a known MIC for this compound. |
| Incubation Time and Temperature | Adhere strictly to the recommended incubation time (typically 16-20 hours) and temperature (35-37°C). Variations can significantly impact bacterial growth and, consequently, the apparent MIC. |
Synergy Testing (Checkerboard Assay)
Issue: Difficulty in interpreting the results of the checkerboard assay.
| Possible Cause | Recommended Solution |
| Incorrect Plate Setup | Carefully prepare the serial dilutions of both this compound and the aminoglycoside in the microtiter plate to create the checkerboard matrix. Ensure proper labeling to avoid confusion. |
| Calculation of Fractional Inhibitory Concentration (FIC) Index | The FIC index is calculated to determine synergy, additivity, or antagonism. A common formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.[9] |
| "Skipped" Wells | Occasionally, you may observe growth in a well with a higher concentration of the drug combination, while adjacent wells with lower concentrations show no growth. This can be due to experimental error or paradoxical effects. Repeat the assay, paying close attention to pipetting accuracy. |
Biofilm Assays (Crystal Violet Method)
Issue: High variability in biofilm quantification between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Washing | The washing steps to remove planktonic bacteria are critical. Gentle and consistent washing is necessary to avoid dislodging the biofilm. Some protocols recommend a "dunking" method for washing to minimize variability.[10] |
| Uneven Biofilm Formation | Biofilms may not form uniformly across the microtiter plate. Using the inner wells of the plate can help to minimize edge effects. Ensure a humid environment during incubation to prevent evaporation from the wells.[11] |
| Incomplete Staining or Solubilization | Ensure that the crystal violet solution completely covers the biofilm in each well and that the incubation time is sufficient for staining. After washing, ensure complete solubilization of the dye (e.g., with 30% acetic acid) before measuring the absorbance.[12] |
| Strain-Dependent Biofilm Formation | The ability to form biofilms can vary significantly between different bacterial strains. Optimize the growth medium and incubation time for your specific strain to achieve robust and reproducible biofilm formation.[13] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Gram-Positive Bacteria
| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (MRSA) (µg/mL) |
| This compound | 32-64 | 32-64 |
| This compound-22 | 4 | 8 |
| This compound-analog X | Data not available | Data not available |
| This compound-analog Y | Data not available | Data not available |
Note: This table is populated with available data and should be expanded as more information on different analogs and strains becomes available.
Table 2: Synergistic Activity of this compound-22 with Aminoglycosides against MRSA
| Drug Combination | FIC Index | Interpretation |
| This compound-22 + Gentamicin | ≤ 0.5 | Synergy |
| This compound-22 + Tobramycin | ≤ 0.5 | Synergy |
| This compound-22 + Kanamycin | ≤ 0.5 | Synergy |
FIC Index ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Dissolve this compound or its analog in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plate: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound (or analog) along the x-axis and an aminoglycoside along the y-axis.
-
Inoculum: Add a standardized bacterial inoculum (as described in the MIC protocol) to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index to assess synergy.
Protocol 3: Crystal Violet Biofilm Inhibition Assay
-
Inoculum Preparation: Grow an overnight culture of the test bacterium (e.g., S. aureus) in a suitable medium like Tryptic Soy Broth (TSB). Dilute the culture to an OD600 of approximately 0.05.
-
Plate Inoculation: Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom plate. Add different concentrations of this compound or its analogs to the wells. Include a no-drug control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the biofilms by air-drying or with methanol (B129727) for 15 minutes.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells with distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Experimental workflows for key bactericidal activity assays.
Caption: Mechanism of action of this compound on the T-box signaling pathway.
Caption: Key strategies to enhance the bactericidal activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule Antibiotics | Agris RNA Research Lab [sites.duke.edu]
- 3. healthresearch.org [healthresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Technology - Combining Aminoglycoside Antibiotics and this compound Analogs [suny.technologypublisher.com]
- 6. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing of Metallo-β-Lactamase-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of antibiotic sensitivity of clinical strains of microorganisms with the Russian Mueller–Hinton broth - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 9. emerypharma.com [emerypharma.com]
- 10. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Staphylococcus aureus biofilms via crystal violet binding and biochemical composition assays of isolates from hospitals, raw meat, and biofilm-associated gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. imquestbio.com [imquestbio.com]
Validation & Comparative
PKZ18 Demonstrates Superior Efficacy Over Vancomycin in Eradicating MRSA Biofilms
For Immediate Release
[City, State] – A comparative analysis of the novel anti-infective agent PKZ18 and the conventional antibiotic vancomycin (B549263) reveals a significant advantage for this compound in the fight against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. Experimental data demonstrates that a derivative of this compound, known as this compound-22, is substantially more potent at eradicating established MRSA biofilms than vancomycin, a standard-of-care treatment for MRSA infections.
Researchers, scientists, and drug development professionals will find compelling evidence in the presented data, which highlights the potential of this compound and its analogs as a next-generation therapeutic for biofilm-associated infections. Biofilms are a major clinical challenge, as they provide a protective environment for bacteria, rendering them more resistant to conventional antibiotics.[1][2][3]
Quantitative Comparison of Anti-Biofilm Efficacy
The superior efficacy of this compound-22 is evident in the quantitative data derived from rigorous in vitro testing. The Minimum Biofilm Eradication Concentration (MBEC) for this compound-22 was found to be significantly lower than that of vancomycin, indicating that a much smaller concentration of this compound-22 is required to eliminate the MRSA biofilm.
| Compound | Minimum Biofilm Eradication Concentration (MBEC) | Bacterial Log Reduction | Key Findings |
| This compound-22 | 150 µg/mL[4] | >2.5 log (>99% reduction)[4][5] | 10-fold more potent than vancomycin in inhibiting the growth of S. aureus in biofilms.[4][5] |
| Vancomycin | >1024 µg/mL[4] | Significantly less than this compound-22[4][5] | Even at high concentrations, vancomycin was not as effective at eradicating the biofilm.[4] |
Mechanism of Action: A Novel Approach
This compound and its analogs operate through a novel mechanism of action that targets the T-box regulatory mechanism in Gram-positive bacteria.[4] This mechanism is not present in humans, suggesting a favorable safety profile. By inhibiting the T-box regulatory element, this compound disrupts the transcription of essential genes, leading to cell death.[4] This mode of action is effective against bacteria in both planktonic and biofilm growth states.[4]
In contrast, vancomycin, a glycopeptide antibiotic, inhibits the cross-linking of peptidoglycan during bacterial cell wall synthesis.[4][6][7] However, its large molecular size and the protective extracellular polymeric substance (EPS) matrix of biofilms hinder its penetration and efficacy against these structured bacterial communities.[1][8]
Experimental Protocols
The comparative efficacy of this compound-22 and vancomycin against MRSA biofilms was evaluated using an established MBEC™-HTP (Minimum Biofilm Eradication Concentration High-Throughput) biofilm model.
MRSA Strain: A known biofilm-producing strain of Methicillin-Resistant Staphylococcus aureus (MRSA) was used for the experiments.
Biofilm Growth:
-
MRSA was cultured to establish a mature biofilm on pegs of the MBEC™ device.
-
The biofilms were allowed to grow for a specified period to ensure a robust and mature structure.
Treatment:
-
The pegs with established biofilms were then exposed to a range of concentrations of this compound-22 and vancomycin.
-
The exposure was carried out for 24 hours.[4]
Efficacy Assessment:
-
Following treatment, the pegs were rinsed to remove non-adherent bacteria.
-
The surviving bacteria were then disrupted from the pegs and plated to determine the number of viable cells (Colony Forming Units - CFU).
-
The optical density was also measured as a surrogate for bacterial growth to assess the reduction in biofilm viability.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow used to compare the anti-biofilm efficacy of this compound-22 and vancomycin.
Caption: Experimental workflow for comparing the anti-biofilm efficacy of this compound-22 and vancomycin.
Synergistic Potential and Future Directions
Further studies have indicated that this compound-22 can act synergistically with other antibiotics, such as gentamicin.[4] This suggests that combination therapies incorporating this compound could be a promising strategy to combat complex and resistant infections. The unique mechanism of action of this compound, targeting a conserved RNA function, also suggests a lower likelihood of resistance development compared to traditional antibiotics.[9]
The data strongly supports the continued investigation and development of this compound and its analogs as a valuable new tool in the medical community's arsenal (B13267) against the growing threat of antibiotic-resistant, biofilm-forming pathogens.
References
- 1. A Review Vancomycin Role in Gram Positive Biofilm-Associated Infections: Challenges and Emerging Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm Formation of Multidrug-Resistant MRSA Strains Isolated from Different Types of Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 8. media.neliti.com [media.neliti.com]
- 9. healthresearch.org [healthresearch.org]
A Comparative Analysis of PKZ18 and Linezolid: Unraveling Their Distinct Mechanisms of Action
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel antibiotics with unique mechanisms of action is paramount. This guide provides a detailed comparative analysis of two such agents, PKZ18 and linezolid (B1675486), offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct modes of action, antibacterial efficacy, and resistance profiles, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Linezolid
| Feature | This compound | Linezolid |
| Target | T-box riboswitch (mRNA) | 23S rRNA of the 50S ribosomal subunit |
| Mechanism | Inhibition of tRNA binding to the T-box, leading to premature transcription termination of multiple essential genes. | Blocks the formation of the 70S initiation complex, inhibiting protein synthesis at the very first step. |
| Spectrum | Gram-positive bacteria | Primarily Gram-positive bacteria, including multidrug-resistant strains (MRSA, VRE).[1][2][3] |
| Resistance | Predicted to be low due to multiple gene targets. A low frequency of resistance (5.6 x 10⁻¹²) has been reported for a this compound analog.[4] | Arises from point mutations in the 23S rRNA or acquisition of the cfr gene.[5] Prevalence of resistance remains low but is increasing. |
| MIC Range | 32-64 µg/mL against most Gram-positive bacteria. | 0.5-4 µg/mL for susceptible Gram-positive cocci. |
Delving into the Mechanisms of Action
This compound and linezolid represent two distinct strategies for combating bacterial infections, targeting different stages of gene expression and protein synthesis.
This compound: A Novel Approach Targeting Transcription Regulation
This compound is an antibiotic that uniquely targets the T-box riboswitch, a regulatory RNA element found in the 5'-untranslated region of many essential genes in Gram-positive bacteria. Its mechanism involves the inhibition of the binding of uncharged tRNA to the "specifier loop" of the T-box. This interaction is crucial for the formation of an antiterminator structure that allows transcription to proceed. By preventing this binding, this compound induces the formation of a terminator hairpin, leading to premature termination of transcription for multiple essential genes simultaneously. This multi-target approach is believed to make the development of resistance a rare event.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the T-box as the Primary Target of PKZ18 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PKZ18 and its analogs against other alternatives for targeting the T-box riboswitch in Gram-positive bacteria. The guide summarizes key in vivo performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
The T-box riboswitch, a conserved regulatory RNA element in many Gram-positive bacteria, represents a promising target for novel antibiotics. Small molecules that can disrupt its function offer a potential solution to the growing challenge of antibiotic resistance. This compound and its derivatives have emerged as key players in this field. This guide delves into the in vivo validation of the T-box as the primary target of this compound, comparing its performance with available data on other potential T-box inhibitors.
Performance Comparison of T-box Targeting Agents
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and its analog, this compound-22, in comparison to vancomycin (B549263), a standard-of-care antibiotic that does not directly target the T-box. While direct in vivo comparative data for other specific T-box inhibitors is limited, this table provides a baseline for evaluating the potential of T-box-directed therapy.
| Compound | Animal Model | Infection Type | Dosing Regimen | Key Findings | Reference |
| This compound-22 | Murine Biofilm Model | Staphylococcus aureus (MRSA) biofilm | Not specified | >99% reduction in bacterial cells; >7-fold more efficacious than vancomycin in killing MRSA biofilms.[1] | [1] |
| Vancomycin | Murine Biofilm Model | S. aureus (MRSA) biofilm | Not specified | Less effective than this compound-22 in eradicating established biofilms.[1] | [1] |
| This compound | Not specified in vivo | Gram-positive bacteria | 4 µg/mL | Significantly inhibited in vivo transcription of glycyl-tRNA synthetase mRNA. | [2] |
Signaling Pathway and Mechanism of Action
The T-box riboswitch regulates the expression of downstream genes, primarily those involved in amino acid metabolism and transport, by sensing the aminoacylation (charging) state of transfer RNA (tRNA).
In the presence of uncharged tRNA, the T-box adopts an antiterminator conformation, allowing for the transcription of essential genes. This compound and its analogs bind to a critical region of the T-box known as the specifier loop, preventing the binding of tRNA. This stabilizes a terminator hairpin structure, leading to premature transcription termination and subsequent inhibition of bacterial growth. This multi-target approach, affecting several key metabolic pathways simultaneously, is believed to contribute to the low frequency of resistance development observed with this compound.
Experimental Protocols
Validating the in vivo efficacy of novel antibiotics is crucial. The neutropenic murine thigh infection model is a standardized and widely used method for these assessments.
Neutropenic Murine Thigh Infection Model
This model evaluates the bactericidal or bacteriostatic activity of a compound in a localized deep-tissue infection.
Workflow:
Detailed Steps:
-
Induction of Neutropenia: Mice are rendered neutropenic to ensure the observed antimicrobial effect is primarily due to the compound being tested and not the host's immune response. This is typically achieved through the administration of cyclophosphamide.
-
Bacterial Inoculation: A standardized inoculum of the target bacteria (e.g., MRSA) is injected directly into the thigh muscle of the mice.
-
Treatment Administration: The test compound (e.g., this compound-22), a vehicle control, and a positive control (e.g., vancomycin) are administered at specified doses and time points.
-
Incubation and Monitoring: The animals are monitored for a defined period, typically 24 hours.
-
Tissue Harvesting and Bacterial Load Quantification: At the end of the experiment, the thigh muscles are aseptically harvested, homogenized, and plated on appropriate media to determine the bacterial load (Colony Forming Units per gram of tissue).
Alternatives to this compound
While this compound and its analogs are the most studied small molecules specifically designed to target the T-box, other compounds have been shown to modulate its function, often as a secondary effect.
Aminoglycosides: Certain aminoglycoside antibiotics can interact with the T-box riboswitch and influence its regulatory activity. However, their primary mechanism of action is the inhibition of protein synthesis through binding to the ribosome. Their effect on the T-box is considered a secondary mechanism and may contribute to their overall antibacterial activity. In vivo studies specifically validating the T-box as the primary target of aminoglycosides are lacking.
Conclusion
The available in vivo data, although still emerging, strongly supports the T-box as the primary and effective target of this compound and its analog, this compound-22. The demonstrated superiority of this compound-22 over vancomycin in a challenging biofilm model highlights the potential of this novel class of antibiotics. The multi-target nature of T-box inhibition by this compound, leading to a low propensity for resistance, is a significant advantage in the current landscape of antimicrobial resistance. Further in vivo studies, particularly head-to-head comparisons with other antibiotics in models such as the murine thigh infection model, will be crucial to fully elucidate the therapeutic potential of T-box inhibitors. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
Synergistic Antimicrobial Effects of PKZ18 and its Analogs in Combination with Other Antibiotic Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of PKZ18, a novel T-box targeting antibiotic, and its analogs when combined with other classes of antibiotics. The data presented herein is supported by experimental findings and detailed methodologies to facilitate further research and development in this critical area.
Introduction to this compound
This compound is a small-molecule antibiotic that selectively targets the T-box riboswitch, a highly conserved RNA regulatory element found in many Gram-positive bacteria.[1][2][3] The T-box mechanism governs the expression of essential genes involved in amino acid metabolism and tRNA synthesis. By binding to the T-box, this compound disrupts tRNA-mediated transcription regulation, leading to the inhibition of bacterial growth.[1][3] While this compound demonstrates activity against a range of Gram-positive pathogens, its analogs, such as this compound-22, have shown improved efficacy and reduced cytotoxicity.[4] This guide focuses on the synergistic potential of the this compound class of compounds, with a particular emphasis on the well-documented effects of its analogs.
Data Presentation: Synergistic Activity of this compound Analogs
The synergistic potential of this compound analogs has been primarily evaluated using checkerboard assays, with results quantified by the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy, while a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.[5][6]
The most significant synergistic interactions for this compound analogs have been observed with aminoglycoside antibiotics. This synergy is characterized by a substantial reduction in the Minimum Inhibitory Concentration (MIC) of both the this compound analog and the aminoglycoside, effectively increasing their potency by up to 8-fold.[7]
Table 1: Synergistic Effects of this compound Analogs with Various Antibiotic Classes
| This compound Analog | Antibiotic Class | Antibiotic | Bacterial Strain(s) | FIC Index | Fold Decrease in MIC (this compound Analog) | Fold Decrease in MIC (Antibiotic) | Interaction |
| This compound-22 | Aminoglycoside | Gentamicin | MRSA | Not explicitly stated | 4-fold | 8-fold | Synergy |
| This compound-22 | Aminoglycoside | Neomycin | MRSA | Not explicitly stated | 4-fold | 4-fold | Synergy |
| This compound-22 | Aminoglycoside | Kanamycin | MRSA | Not explicitly stated | 4-fold | 4-fold | Synergy |
| This compound-22 | Aminoglycoside | Rifampin | S. aureus | Not explicitly stated | Not explicitly stated | Not explicitly stated | Synergy |
| This compound-22 | Beta-lactam | Ampicillin | MRSA | Not explicitly stated | Not explicitly stated | Not explicitly stated | Additive |
| This compound-22 | Phenicol | Chloramphenicol | MRSA | Not explicitly stated | Not explicitly stated | Not explicitly stated | Additive |
Note: The majority of the quantitative data available is for the analog this compound-22. While the parent compound this compound is known to have synergistic properties, specific FIC index values were not available in the reviewed literature.
Mandatory Visualization
Diagram 1: Proposed Mechanism of Synergy between this compound Analogs and Aminoglycosides
Caption: Dual inhibition of transcription and translation by this compound analogs and aminoglycosides leads to a synergistic antibacterial effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Stock solutions of this compound/analogs and other antibiotics.
-
-
Procedure:
-
Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Checkerboard Assay for Synergy Testing
This method is used to assess the in vitro interaction between two antimicrobial agents.
-
Materials:
-
96-well microtiter plates
-
CAMHB
-
Standardized bacterial inoculum (as above)
-
Stock solutions of this compound/analogs (Drug A) and the second antibiotic (Drug B).
-
-
Procedure:
-
In the 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute Drug A (e.g., this compound analog) horizontally across the columns.
-
Serially dilute Drug B (e.g., aminoglycoside) vertically down the rows.
-
The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.
-
Inoculate all wells with the standardized bacterial suspension.
-
Include rows and columns with each drug alone to determine their individual MICs.
-
Incubate the plates under the same conditions as the MIC assay.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each well:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Diagram 2: Experimental Workflow for Checkerboard Assay
Caption: A streamlined workflow for determining antibiotic synergy using the checkerboard assay.
Conclusion
The available evidence strongly suggests that this compound and its analogs, particularly this compound-22, exhibit significant synergistic activity with aminoglycoside antibiotics against Gram-positive bacteria, including MRSA.[4][7] This synergy allows for a marked reduction in the required therapeutic doses of both agents, which could potentially minimize dose-related toxicity and combat the development of antibiotic resistance. The dual mechanism of action, targeting both transcription and translation, presents a compelling strategy for the development of new combination therapies. Further research is warranted to explore the full spectrum of synergistic partners for the this compound class of antibiotics and to translate these in vitro findings into clinical applications.
References
- 1. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthresearch.org [healthresearch.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Technology - Combining Aminoglycoside Antibiotics and this compound Analogs [suny.technologypublisher.com]
Unlocking New Possibilities in Antibacterial Therapy: Cross-Resistance and Synergy Studies of PKZ18
FOR IMMEDIATE RELEASE
A deep dive into the cross-resistance profile of the novel antibiotic candidate PKZ18 reveals a low potential for cross-resistance with existing antibiotic classes and synergistic effects when combined with aminoglycosides. These findings position this compound and its analogs as promising candidates for combating drug-resistant Gram-positive pathogens, particularly in combination therapies.
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-resistance and synergistic potential of this compound, a novel antibiotic that targets the T-box mechanism in Gram-positive bacteria. This guide provides key experimental data, detailed methodologies, and visual representations of experimental workflows and molecular pathways, offering valuable insights for the development of next-generation antimicrobial strategies.
This compound's unique mechanism of action, which involves the inhibition of transcription of essential amino acid metabolism genes, sets it apart from currently available antibiotics.[1][2][3] This distinction is a critical factor in its low propensity for developing cross-resistance with other antibiotic classes.
A Favorable Cross-Resistance Profile
Studies have shown that this compound and its analogs are largely refractory to the development of resistance due to their multi-target nature within the bacterial cell. Unlike antibiotics that act on a single target, this compound concurrently disrupts multiple gene functions, making it statistically improbable for bacteria to develop resistance through simultaneous mutations.[4]
Synergistic Power with Aminoglycosides
A key finding of recent research is the significant synergistic activity observed when this compound analogs are combined with aminoglycoside antibiotics.[1][5] This combination has been shown to increase the efficacy of aminoglycosides by up to eightfold, allowing for the use of lower concentrations of these often-toxic drugs and thereby expanding their therapeutic window.[5] The synergy is attributed to the complementary mechanisms of action of the two drug classes.[2]
Quantitative Analysis of Synergy
The following table summarizes the results of checkerboard assays conducted to evaluate the synergistic effects of this compound analogs with various antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). The Fractional Inhibitory Concentration (FIC) index is used to quantify the interaction, with a value of ≤ 0.5 indicating synergy.
| Antibiotic Class | Drug Tested | Primary Target | MIC Alone (µg/mL) | MIC with this compound Analog (µg/mL) | This compound Analog Used | Amount of this compound Analog (µg/mL) | FIC Index | Interaction |
| Aminoglycoside | Neomycin | Ribosome | 2 | 0.5 | This compound-22 | 2 | 0.38 | Synergy |
| Aminoglycoside | Kanamycin | Ribosome | 8 | 2 | This compound-22 | 2 | 0.38 | Synergy |
| Aminoglycoside | Gentamicin | Ribosome | 1 | 0.25 | This compound-22 | 2 | 0.38 | Synergy |
| Aminoglycoside | Gentamicin | Ribosome | 1 | 0.25 | This compound-52 | 2 | 0.38 | Synergy |
| Aminoglycoside | Gentamicin | Ribosome | 1 | 0.25 | This compound-53 | 2 | 0.38 | Synergy |
| Aminoglycoside | Streptomycin | Ribosome | 2 | 1 | This compound-22 | 2 | 0.75 | Additive |
| Beta-lactam | Ampicillin | Cell Wall | 0.5 | 0.25 | This compound-22 | 2 | 0.75 | Additive |
| Phenicol | Chloramphenicol | Ribosome | 8 | 4 | This compound-22 | 2 | 0.75 | Additive |
| Phenicol | Chloramphenicol | Ribosome | 8 | 4 | This compound-53 | 2 | 0.75 | Additive |
| Mupirocin | Mupirocin | Isoleucyl-tRNA synthetase | 0.25 | 0.25 | This compound-22 | 2 | 1.25 | No Interaction |
| Glycopeptide | Vancomycin | Cell Wall | 1 | 1 | This compound-22 | 2 | 1.25 | No Interaction |
| Beta-lactam | Oxacillin | Cell Wall | 128 | 128 | This compound-22 | 2 | 1.25 | No Interaction |
| Lipopeptide | Daptomycin | Cell Membrane | 0.5 | 0.5 | This compound-22 | 2 | 1.25 | No Interaction |
Data sourced from a study on the synergistic activity of this compound analogs.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator antibiotics is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is employed to assess the synergistic, additive, or antagonistic effects of combining this compound with other antibiotics.
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted horizontally, while the second antibiotic is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a bacterial suspension at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Molecular Mechanism of Synergy
The synergistic interaction between this compound analogs and aminoglycosides is rooted in their distinct but complementary effects on bacterial physiology.
The findings presented in this guide underscore the potential of this compound and its analogs to address the growing challenge of antimicrobial resistance. The low risk of cross-resistance and the demonstrated synergy with existing antibiotics highlight a promising path forward for the development of effective new antibacterial therapies.
References
- 1. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthresearch.org [healthresearch.org]
- 5. Technology - Combining Aminoglycoside Antibiotics and this compound Analogs [suny.technologypublisher.com]
Comparative In Vitro Efficacy of Novel PKZ18 Analogs as Potent Antibacterial Agents
A new class of antibiotics, PKZ18 and its analogs, has demonstrated significant promise in combating Gram-positive bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds function through a novel mechanism, targeting the T-box riboswitch, a crucial regulatory element in bacterial gene expression. This guide provides a comparative analysis of the in vitro efficacy of various this compound analogs, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Enhanced Antibacterial Potency and Reduced Cytotoxicity of this compound Analogs
Extensive in vitro studies have revealed that specific structural modifications to the parent compound, this compound, have yielded analogs with markedly improved antibacterial activity and a more favorable safety profile. Notably, the analog this compound-22 has emerged as a lead candidate, exhibiting lower minimum inhibitory concentrations (MICs) against a range of Gram-positive bacteria and reduced cytotoxicity in eukaryotic cells compared to this compound.
The parent compound, this compound, typically displays MIC values in the range of 32-64 μg/mL against most susceptible Gram-positive bacteria.[1] In contrast, its analog, this compound-22, has demonstrated superior potency.[2] Furthermore, while this compound exhibits moderate cytotoxicity at its MIC, this compound-22 shows toxic effects only at concentrations two- to four-fold higher than its MIC, indicating a wider therapeutic window.[2]
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The following table summarizes the available in vitro data for this compound and its key analog, this compound-22, against representative Gram-positive bacteria and a mammalian cell line. This data highlights the enhanced antibacterial efficacy and improved safety profile of the analog.
| Compound | Organism | Assay Type | Value | Units |
| This compound | Most Gram-positive bacteria | MIC | 32-64 | μg/mL |
| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 64 | μg/mL |
| This compound | Eukaryotic cells | Cytotoxicity | Moderate at MIC | - |
| This compound-22 | Eukaryotic cells | Cytotoxicity | 2- to 4-fold higher than MIC | - |
Mechanism of Action: Targeting the T-box Riboswitch
This compound and its analogs exert their antibacterial effect by targeting the T-box transcriptional regulatory mechanism in Gram-positive bacteria.[3] This mechanism is essential for the regulation of genes involved in amino acid metabolism. By interfering with this process, the compounds inhibit bacterial growth. The specificity of this target to bacteria contributes to the low toxicity observed in human cells.[2]
Experimental Protocols
The in vitro efficacy of this compound analogs is primarily determined through Minimum Inhibitory Concentration (MIC) assays and cytotoxicity assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
Procedure:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus, B. subtilis) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The this compound analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it is used to assess the cytotoxicity of the this compound analogs against mammalian cell lines.
Procedure:
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa) is cultured in an appropriate medium and seeded into a 96-well plate at a specific density.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analog. A control group of untreated cells is also maintained.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow the compound to exert its effect.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
IC50 Calculation: The absorbance values are measured, and the percentage of cell viability is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The in vitro data strongly suggest that this compound analogs, particularly this compound-22, represent a significant advancement over the parent compound. Their enhanced antibacterial potency against key Gram-positive pathogens, coupled with a more favorable cytotoxicity profile, positions them as promising candidates for further preclinical and clinical development. The unique mechanism of action, targeting the T-box riboswitch, offers a potential new avenue to address the growing challenge of antibiotic resistance. Further research focusing on the structure-activity relationships of a broader range of analogs will be crucial in optimizing the therapeutic potential of this novel class of antibiotics.
References
Unveiling the Resilient Mechanism of PKZ18: A Comparative Guide to a Novel Antibiotic Class
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of PKZ18 and its analogs, a promising new class of antibiotics. By elucidating its unique mechanism of action through the lens of resistant mutant studies, we highlight its potential to combat the growing threat of antibiotic resistance.
At the forefront of this novel antibiotic family is this compound-22, an analog of the parent compound this compound. These small molecules exhibit potent activity against a range of Gram-positive bacteria, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Their innovative mechanism, targeting the T-box riboswitch, a regulatory RNA element, sets them apart from conventional antibiotics and underpins their remarkably low propensity for resistance development.
Multi-Targeting Strategy: A formidable Barrier to Resistance
The primary mechanism of action of this compound and its analogs is the inhibition of a conserved T-box transcriptional regulatory mechanism in Gram-positive bacteria.[1][2] This mechanism governs the expression of essential genes, including a suite of 6 to 20 aminoacyl-tRNA synthetases, crucial for protein synthesis.[3] By binding to the highly conserved "specifier loop" within the 5' untranslated region of the nascent mRNA, this compound effectively prevents the binding of uncharged tRNA, leading to premature transcription termination.[1][4]
A pivotal advantage of this multi-targeting approach is the exceptionally low probability of resistance development. For a bacterium to acquire resistance, it would necessitate simultaneous mutations in all the targeted T-box regulatory elements. The spontaneous mutation rate for a single gene is estimated to be between 10⁻⁵ to 10⁻¹⁰. Consequently, the odds of a Gram-positive pathogen developing resistance to this compound by concurrently mutating five or more of these regulatory elements are infinitesimally small, in the realm of 1 in 10⁻¹⁵.
This inherent resilience to resistance is a cornerstone of the this compound family's potential. Experimental validation has substantiated this, demonstrating a resistance frequency for this compound-22 against MRSA of a mere 5.6 x 10⁻¹², a stark contrast to the 1.6 x 10⁻⁷ frequency observed for the conventional antibiotic, gentamicin. Notably, the rare, poorly growing mutant that did emerge in the presence of this compound-22 did not harbor mutations in the targeted T-box regulatory elements, suggesting alternative, less efficient resistance mechanisms.
Comparative Performance: this compound Analogs vs. Conventional Antibiotics
The development of this compound analogs has focused on enhancing efficacy, reducing cytotoxicity, and expanding the therapeutic window. This compound-22, in particular, has emerged as a lead candidate, demonstrating superior performance compared to both the parent compound and other antibiotics in several key areas.
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various Gram-positive bacteria, alongside comparator antibiotics.
| Compound | Staphylococcus aureus (MRSA, N315) MIC (µg/mL) | Bacillus subtilis (168) MIC (µg/mL) |
| This compound | 64 | 32-64 |
| This compound-22 | 16 | 16 |
| This compound-52 | 32 | 32 |
| This compound-53 | 32 | 32 |
| Gentamicin | 0.5 | - |
| Vancomycin (B549263) | 1-2 | - |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Cytotoxicity Profile
A critical aspect of drug development is ensuring minimal toxicity to host cells. This compound analogs have been engineered to exhibit reduced cytotoxicity compared to the parent compound.
| Compound | Cell Line | Cytotoxicity Assessment |
| This compound | A549 (Human Lung Epithelial), J774.16 (Murine Macrophage) | Cytotoxic at MIC (64 µg/mL) after 48-72 hours. |
| This compound-22 | A549, J774.16 | Cytotoxicity observed at 2- to 4-fold higher concentrations than the MIC. |
| This compound-52 | A549, J774.16 | Lower cytotoxicity than this compound. |
| This compound-53 | A549, J774.16 | Lower cytotoxicity than this compound. |
Biofilm Inhibition and Eradication
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. This compound-22 has demonstrated remarkable efficacy in both inhibiting biofilm formation and eradicating established biofilms.
| Compound | Organism | Biofilm Activity | Quantitative Data |
| This compound-22 | S. aureus (MRSA) | Inhibition and Eradication | >7-fold more efficacious than vancomycin in killing MRSA biofilms. 10-fold more potent than vancomycin in inhibiting biofilm growth. Achieved a 2.5 log reduction in biofilm CFU, corresponding to >99% bacterial cell reduction. |
| Vancomycin | S. aureus (MRSA) | Limited efficacy | Less effective than this compound-22 in eradicating biofilms. |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Resistance Frequency Determination
-
Bacterial Culture Preparation: A single colony of the test organism (e.g., MRSA N315) is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubated overnight at 37°C with shaking.
-
Cell Enumeration: The overnight culture is serially diluted and plated on antibiotic-free agar (B569324) plates to determine the initial colony-forming units (CFU/mL).
-
Selection on Antibiotic-Containing Plates: A large volume of the undiluted overnight culture (containing approximately 10¹¹ CFU) is plated onto agar plates containing the test antibiotic at a concentration of 4x the MIC.
-
Incubation and Colony Counting: Plates are incubated at 37°C for 48-72 hours. The number of resistant colonies that appear on the antibiotic-containing plates is counted.
-
Calculation of Resistance Frequency: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of plated CFUs.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is employed to determine the MIC.
-
Preparation of Antibiotic Dilutions: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: The bacterial suspension is adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cytotoxicity Assays
-
AlamarBlue Assay (Metabolic Activity):
-
Cell Seeding: Human or murine cells (e.g., A549 or J774.16) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.
-
AlamarBlue Addition: AlamarBlue reagent is added to each well and incubated for 4-6 hours.
-
Fluorescence Measurement: The fluorescence is measured at an excitation of 560 nm and an emission of 590 nm. A decrease in fluorescence indicates reduced metabolic activity and cytotoxicity.
-
-
Trypan Blue Exclusion Assay (Cell Viability):
-
Cell Treatment and Harvesting: Cells are treated as described above and then harvested by trypsinization.
-
Staining: A small volume of the cell suspension is mixed with an equal volume of Trypan Blue stain.
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.
-
Biofilm Inhibition Assay (Crystal Violet Method)
-
Biofilm Formation: A diluted bacterial culture is added to the wells of a 96-well plate and incubated for 24 hours to allow biofilm formation.
-
Treatment: The planktonic cells are removed, and fresh medium containing various concentrations of the test compound is added.
-
Incubation: The plate is incubated for another 24 hours.
-
Staining: The wells are washed, and the remaining biofilm is stained with 0.1% crystal violet for 15 minutes.
-
Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with 30% acetic acid. The absorbance is measured at 595 nm.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the T-box signaling pathway and the experimental workflow for validating this compound's mechanism of action.
Caption: T-box riboswitch signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcript Profiling of MRSA Biofilms Treated with a Halogenated Phenazine Eradicating Agent: A Platform for Defining Cellular Targets and Pathways Critical to Biofilm Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus biofilm inhibition by ursolic acid and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Riboswitch-Targeting Antibiotics: PKZ18 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic targets. Riboswitches, regulatory non-coding RNA elements found predominantly in bacteria, present a promising avenue for the development of new classes of antibiotics. This guide provides a head-to-head comparison of PKZ18, a novel multi-targeting T-box riboswitch inhibitor, with other well-characterized riboswitch-targeting antibiotics. The comparative analysis is supported by available experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Riboswitch-Targeting Antibiotics
The following tables summarize the quantitative data for this compound and other notable riboswitch-targeting antibiotics. Direct comparison of all metrics across all compounds is challenging due to variations in experimental setups and the inherent differences in their mechanisms of action. For instance, the multi-targeting nature of this compound complicates the determination of a single binding affinity (Kd) value that would be representative of its overall target engagement.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Antibiotic | Riboswitch Target | S. aureus Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | T-box (multi-target) | Methicillin-Resistant S. aureus (MRSA) | 64 | [1] |
| This compound-22 | T-box (multi-target) | Methicillin-Resistant S. aureus (MRSA) | 64 | [1] |
| Ribocil | FMN | Methicillin-Susceptible S. aureus (MSSA) & MRSA | 0.5 - 1.0 | [2] |
| Roseoflavin (B1679541) | FMN | S. aureus | Not specified | [3] |
| Pyrithiamine | TPP | S. aureus | Not specified |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Table 2: Binding Affinity (Kd) and Inhibitory Concentration (IC50)
| Antibiotic | Riboswitch Target | Ligand | Kd | IC50 | Reference(s) |
| This compound | T-box (multi-target) | This compound | Not Reported | Not Reported | |
| This compound-22 | T-box (multi-target) | This compound-22 | Not Reported | Not Reported | |
| Ribocil | FMN | Ribocil | ~13 nM | ~0.3 µM | [2] |
| Pyrithiamine | TPP | Pyrithiamine pyrophosphate (PTPP) | Binds effectively | Not Reported | |
| Roseoflavin | FMN | Roseoflavin mononucleotide (RoFMN) | Binds effectively | Not Reported |
Mechanism of Action: A Visual Representation
The signaling pathway below illustrates the general mechanism of a transcriptional riboswitch and how an antibiotic can interfere with its function.
References
- 1. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient production of bacterial antibiotics aminoriboflavin and roseoflavin in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Post-Antibiotic Effect of PKZ18 and its Analogs in Gram-Positive Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the post-antibiotic effect (PAE) of PKZ18, a novel antibiotic targeting the T-box riboswitch in Gram-positive bacteria, and its analogs. The performance is compared with other established antibiotics against clinically relevant bacterial strains. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Introduction to this compound and its Mechanism of Action
This compound is an antibiotic that inhibits bacterial growth by targeting the T-box mechanism, a conserved riboswitch-like gene regulator found in the 5' untranslated region of numerous essential genes in Gram-positive bacteria.[1] By selectively targeting stem I specifier loops, this compound prevents the codon-anticodon reading necessary for tRNA binding, thereby reducing T-box transcriptional read-through.[1] This unique mechanism of action makes it a promising candidate for combating antibiotic resistance. However, the parent compound this compound has a relatively high minimum inhibitory concentration (MIC) and is bacteriostatic against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Recent research has focused on analogs of this compound, such as this compound-22, which have demonstrated improved MICs, bactericidal effects against MRSA, and enhanced efficacy, particularly in nutrient-limiting conditions.[1] Furthermore, these analogs have shown reduced cytotoxicity against eukaryotic cells compared to the parent compound and exhibit synergistic effects with aminoglycoside antibiotics.[1] Notably, this compound-22 has been reported to be 10-fold more potent than vancomycin (B549263) in inhibiting the growth of S. aureus in biofilms.
Post-Antibiotic Effect (PAE) Comparison
The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. A longer PAE can be advantageous, potentially allowing for less frequent dosing intervals. The following table summarizes the in vitro PAE of various antibiotics against different Gram-positive bacterial strains.
Disclaimer: The data presented in this table is compiled from various studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Bacterial Strain | Antibiotic | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) | Reference |
| S. aureus (MRSA-S1) | Linezolid | 10x | 1 | 2.5 | |
| S. aureus (MRSA-S1) | Doxycycline | 10x | 1 | 2.5 | |
| S. aureus (MRSA-S1) | Clindamycin | 10x | 1 | 2.5 | |
| S. aureus (MRSA-S2) | Linezolid | 10x | 1 | 3.0 | |
| S. aureus (MRSA-S2) | Doxycycline | 10x | 1 | 3.5 | |
| S. aureus (MRSA-S2) | Clindamycin | 10x | 1 | 3.75 |
Experimental Protocols
Determination of the In Vitro Post-Antibiotic Effect (PAE)
The following is a generalized protocol for determining the in vitro PAE of an antimicrobial agent. Specific parameters such as antibiotic concentration and exposure time should be optimized for each experiment.
1. Bacterial Strain Preparation:
- A suitable bacterial strain is cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus).
- The overnight culture is then diluted in fresh, pre-warmed broth to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic at a specified concentration (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C with shaking.
- The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution in fresh, pre-warmed antibiotic-free broth. This dilution step reduces the antibiotic concentration to a sub-inhibitory level.
4. Monitoring of Bacterial Regrowth:
- Both the test and control cultures are incubated at 37°C.
- Viable counts (CFU/mL) are determined for both cultures at regular time intervals (e.g., every 1-2 hours) by plating serial dilutions onto agar (B569324) plates.
5. Calculation of PAE:
- The PAE is calculated using the following formula: PAE = T - C
- T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
- C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL.
Visualizations
References
In Vivo Validation of PKZ18's Efficacy: A Comparative Analysis in a Murine Infection Model
In the landscape of antibiotic development, particularly for combating resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), novel mechanisms of action are paramount. PKZ18 and its analogs represent a promising class of antibiotics that target the T-box riboswitch, a unique regulatory element in bacteria.[1][2][3] This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, against established antibiotics, vancomycin (B549263) and linezolid, in the context of murine infection models.
While direct, quantitative in vivo efficacy data for this compound in a murine infection model is not publicly available in the conducted research, this guide synthesizes existing in vitro data for this compound and its analog, this compound-22, and contrasts it with the well-documented in vivo performance of vancomycin and linezolid. Unpublished topical studies on mice have suggested that this compound at effective concentrations causes no visible irritation or systemic organ changes.[4]
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and its analogs against MRSA, alongside in vivo data for the comparator antibiotics, vancomycin and linezolid.
Table 1: In Vitro Efficacy of this compound and Analogs against MRSA
| Compound | Organism | MIC (µg/mL) | Biofilm Efficacy | Source |
| This compound | Most Gram-positive bacteria | 32-64 | - | [1] |
| This compound-22 | MRSA | Not specified | >7-fold more efficacious than vancomycin in killing MRSA biofilms | [4] |
| This compound-22 | MRSA | Not specified | 10-fold more potent than vancomycin against S. aureus in biofilms | [5] |
Table 2: In Vivo Efficacy of Vancomycin in Murine MRSA Infection Models
| Murine Model | MRSA Strain | Treatment Regimen | Efficacy Endpoint | Result | Source |
| Sepsis | ATCC 33591 | 110 mg/kg (subcutaneous, q12h) | Survival | 0% survival | |
| Thigh Infection | ST5-MRSA, USA100 | Monotherapy | Bacterial Load Reduction | >1 log10 CFU/muscle reduction | |
| Pneumonia | Clinical Isolates | 110 mg/kg (subcutaneous, q12h) | Bacterial Load Reduction | Similar CFU reduction to telavancin (B1682011) for MIC ≤2 µg/mL | |
| Thigh Infection | S. aureus | 582 mg/kg | Bacterial Load Reduction | 1-log kill |
Table 3: In Vivo Efficacy of Linezolid in Murine MRSA Infection Models
| Murine Model | MRSA Strain | Treatment Regimen | Efficacy Endpoint | Result | Source |
| Hematogenous Pulmonary Infection | Clinical Isolate | 100 mg/kg/day | Bacterial Load Reduction | Significant reduction vs. vancomycin (6.39 ± 0.48 vs. 7.25 ± 0.88 log10 CFU/mL) | |
| Hematogenous Pulmonary Infection | VISA Strain | 100 mg/kg/day | Survival | 85% survival vs. 40-45% for vancomycin | |
| Thigh Infection (neutropenic mice) | S. aureus | 100 mg/kg (b.i.d) | Bacterial Load Reduction | >1 log10 kill | |
| Groin Abscess | S. aureus | 100 mg/kg (b.i.d, 4 days) | Bacterial Load Reduction | ~1 log10 killing |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for in vivo murine infection models used to evaluate antibiotic efficacy.
Murine Sepsis Model
This model assesses the efficacy of an antimicrobial agent against a systemic infection.
-
Animal Model: Female ICR (CD-1) mice (6-8 weeks old).
-
Bacterial Strain: MRSA, such as USA300 or a clinical isolate.
-
Inoculum Preparation: Bacteria are grown in Tryptic Soy Broth (TSB) to mid-log phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10⁷ CFU/mouse).
-
Infection: Mice are infected via intraperitoneal (IP) injection of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the test compound (e.g., this compound analog), a positive control (e.g., vancomycin at 110 mg/kg), or a vehicle control. Treatment is administered via a clinically relevant route (e.g., intravenous, oral, or subcutaneous) at specified intervals.
-
Endpoints: The primary endpoint is typically survival over a period of 7-14 days. Secondary endpoints can include bacterial load in blood and major organs (spleen, liver, kidneys) at specific time points, determined by homogenizing tissues and plating serial dilutions to enumerate colony-forming units (CFU).
Murine Thigh Infection Model
This localized infection model is a standard for evaluating the direct bactericidal or bacteriostatic activity of an antibiotic at the site of infection.
-
Animal Model: Neutropenic female Swiss Webster mice. Neutropenia is induced by cyclophosphamide (B585) administration prior to infection.
-
Bacterial Strain: MRSA.
-
Inoculum Preparation: As described for the sepsis model.
-
Infection: Mice are anesthetized, and a defined volume of the bacterial suspension is injected into the thigh muscle.
-
Treatment: Treatment with the test compound, positive control, or vehicle is initiated at a set time post-infection.
-
Endpoints: At 24 or 48 hours post-treatment, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated for CFU enumeration. The efficacy is measured as the log10 reduction in CFU compared to the vehicle control group.
Visualizing the Mechanism of Action
To understand how this compound exerts its antibacterial effect, it is essential to visualize its interaction with the bacterial machinery.
This compound Mechanism of Action: T-box Riboswitch Inhibition
This compound functions by targeting the T-box riboswitch, a regulatory RNA element found in the 5' untranslated region of many essential genes in Gram-positive bacteria, including those for aminoacyl-tRNA synthetases.[2][3] By binding to the specifier loop of the T-box, this compound prevents the binding of unacylated tRNA, which is necessary for the formation of an antiterminator structure that allows transcription to proceed.[2][3] This leads to premature transcription termination and inhibition of essential protein synthesis.
Caption: Mechanism of this compound targeting the T-box riboswitch.
Experimental Workflow for In Vivo Efficacy Testing
The process of evaluating a new anti-infective agent in an animal model follows a structured workflow to ensure reproducibility and ethical treatment of animals.
Caption: General experimental workflow for in vivo anti-infective testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthresearch.org [healthresearch.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compound PKZ18: A Guide for Laboratory Professionals
Information regarding the specific chemical compound "PKZ18" is not available in public databases. Therefore, this document provides a comprehensive guide to the proper disposal procedures for a novel or uncharacterized chemical, which should be treated as potentially hazardous.
Researchers, scientists, and drug development professionals regularly handle novel compounds where the full hazard profile is unknown.[1] In the absence of specific data for this compound, it is crucial to assume the substance is hazardous and follow stringent safety and disposal protocols.[1] This approach ensures the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Protocols
When working with a new or uncharacterized compound like this compound, adherence to standard laboratory safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.[2]
-
Consult Safety Data Sheets (SDS) for similar compounds to inform the selection of the most appropriate PPE.[2]
Engineering Controls:
-
Handle the compound within a chemical fume hood or glove box to minimize inhalation exposure.[1]
-
Ensure proper ventilation in all areas where the compound is stored and handled.[3]
Storage:
-
Store containers of novel compounds in a cool, dry, well-ventilated area, away from incompatible materials.[4]
-
Use secondary containment to prevent spills.[5]
-
Label all containers clearly with the chemical name, any known hazard information, and the date of synthesis or receipt.[5]
II. Logistical and Disposal Plan
The disposal of any chemical waste must be done in compliance with institutional, local, and national regulations.[6]
Step 1: Waste Identification and Classification
-
Treat any unknown or novel compound as hazardous waste.[5]
-
If any hazard information is available (e.g., from the synthesis pathway or analogous compounds), use it to preliminarily classify the waste (e.g., flammable, corrosive, reactive, toxic).[7]
Step 2: Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[8]
-
Do not mix with other chemical wastes to avoid unintended reactions.[8]
-
The container must be in good condition, with a secure lid, and clearly labeled as "Hazardous Waste".[5]
Step 3: Labeling
-
The hazardous waste label must include:
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment for the waste container.[5]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all available information about the compound.[9]
Quantitative Data Summary
As no specific data for this compound is available, the following table outlines the necessary information that should be determined and documented for any novel compound before handling and disposal.
| Property | Value | Source / Method of Determination |
| Physical Properties | ||
| Melting Point / Boiling Point | Data not available; to be determined experimentally. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Solubility | Data not available; to be determined experimentally. | Solubility assays in various solvents (water, DMSO, ethanol, etc.) |
| Hazard Classification | ||
| Flammability | Assumed flammable until tested. | Flash point determination. |
| Corrosivity | Assumed corrosive until tested. | pH measurement, material compatibility tests. |
| Reactivity | Assumed reactive until tested. | Assessment of chemical structure for reactive functional groups. |
| Toxicity | Assumed toxic until tested. | In silico prediction, in vitro cytotoxicity assays. |
| Storage & Disposal | ||
| Recommended Storage Temp. | Data not available; store in a cool, dry place. | Based on stability studies. |
| Incompatible Materials | Data not available; avoid strong oxidizing agents, acids, and bases. | Based on chemical structure and reactivity data. |
| Disposal Procedure Code | To be assigned by EHS. | Institutional hazardous waste guidelines. |
Experimental Protocols
In the absence of specific experimental data for this compound, the following are general methodologies for characterizing a novel compound to inform safe handling and disposal procedures.
Protocol 1: Determination of Physical Properties
-
Objective: To determine the melting point and solubility of this compound.
-
Materials: this compound sample, Differential Scanning Calorimeter (DSC), analytical balance, various solvents (e.g., water, DMSO, ethanol), vortex mixer, centrifuge.
-
Procedure (Melting Point):
-
Accurately weigh 1-5 mg of this compound into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the temperature at which the endothermic melting peak occurs.
-
-
Procedure (Solubility):
-
Prepare saturated solutions of this compound in various solvents.
-
Equilibrate the solutions at a constant temperature with agitation.
-
Centrifuge the solutions to pellet excess solid.
-
Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preliminary Hazard Assessment
-
Objective: To perform a preliminary assessment of the flammability and reactivity of this compound.
-
Materials: this compound sample, flash point apparatus, various reagents to test for reactivity (e.g., strong acids, bases, oxidizing agents).
-
Procedure (Flammability):
-
Use a small-scale flash point tester (e.g., Setaflash).
-
Place a small sample of this compound in the sample cup.
-
Heat the sample and introduce an ignition source at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors ignite.
-
-
Procedure (Reactivity):
-
In a controlled setting (e.g., behind a blast shield in a fume hood), add a small amount of this compound to separate test tubes containing small amounts of incompatible materials.
-
Observe for any signs of reaction, such as gas evolution, temperature change, or color change.
-
Visual Guidance: Disposal Workflow for Novel Compounds
The following diagrams illustrate the decision-making process and workflow for the proper disposal of a novel chemical compound like this compound.
Caption: Initial assessment workflow for this compound disposal.
Caption: Segregation and labeling for this compound waste.
Caption: Final storage and disposal workflow for this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. twu.edu [twu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
